Hippuric acid-d5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAFMBKCNZACKA-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NCC(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Hippuric Acid-d5: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Hippuric acid-d5, a deuterated stable isotope of hippuric acid. It details its chemical and physical properties, its crucial role in quantitative analysis, the biological significance of its non-labeled counterpart, and a detailed protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to this compound
This compound is an isotopically labeled form of hippuric acid where five hydrogen atoms on the benzoyl group have been replaced with deuterium atoms.[1] As a stable, non-radioactive labeled compound, its primary application in research is as an internal standard for the accurate quantification of endogenous hippuric acid in biological samples using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[2]
The quantification of hippuric acid is of significant interest in various fields. Hippuric acid is a normal component of urine and a metabolic byproduct formed from the conjugation of benzoic acid and glycine in the liver and kidneys.[3][4] Its levels can indicate exposure to industrial solvents like toluene, reflect the activity of gut microbiota on dietary polyphenols, and serve as a potential biomarker for liver function, frailty in aging, and certain metabolic diseases.[5][6][7] The use of this compound allows researchers to correct for analytical variability, ensuring high precision and accuracy in these diagnostic and research applications.
Chemical and Physical Properties
The key properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.
| Property | Value | Citation(s) |
| Chemical Name | 2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid | [8] |
| Alternate Names | N-(Benzoyl-d5)glycine, 2-Benzamidoacetic Acid-d5 | [1] |
| CAS Number | 53518-98-2 | [1][2][8][9] |
| Molecular Formula | C₉H₄D₅NO₃ | [1] |
| Molecular Weight | 184.20 g/mol | [1][8] |
| Accurate Mass | 184.0896 Da | [8] |
| Appearance | White to Off-White Solid | [9][10] |
| Purity | >98% | [10] |
| Storage Temperature | 2-8°C or Room Temperature, away from light and moisture | [9][11] |
| Solubility (unlabeled) | Soluble in hot water and hot alcohol. Sparingly soluble in cold water. | [12] |
Biological Significance and Metabolic Pathway
Hippuric acid is an acyl glycine that is synthesized in the body, primarily in the liver.[4][5] The synthesis involves a two-step enzymatic process where benzoic acid is first activated to benzoyl-CoA, which then acylates the amino acid glycine to form hippuric acid.[3] This product is then eliminated from the body via urine.[4]
The benzoic acid precursor has two main origins:
-
Dietary Intake: Gut microbes metabolize complex polyphenols from plant-based foods like fruits, vegetables, and tea into aromatic compounds, including benzoic acid.[4][7]
-
Environmental Exposure: The body metabolizes toluene, a common industrial solvent, into benzoic acid, making urinary hippuric acid a widely used biomarker for occupational toluene exposure.[6]
The formation of hippuric acid is an energy-dependent process and is used as a clinical test for liver function.[5][13]
Experimental Protocols and Workflow
This compound is indispensable for quantitative bioanalysis. Its chemical structure is nearly identical to the target analyte (hippuric acid), causing it to co-elute chromatographically and exhibit similar ionization behavior in a mass spectrometer. However, its increased mass (due to the five deuterium atoms) allows it to be distinguished by the detector. By adding a known amount of this compound to every sample, it serves as a reliable internal standard to correct for sample loss during preparation and for matrix-induced variations during analysis.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of hippuric acid in urine using this compound as an internal standard.
Detailed LC-MS/MS Protocol for Urine Analysis
This section provides a representative method for the simultaneous determination of hippuric acid in urine. This protocol is a composite based on established methodologies.[14][15][16]
Objective: To quantify the concentration of hippuric acid in urine samples using a validated LC-MS/MS method with this compound as an internal standard.
Materials:
-
Analytes: Hippuric acid standard, this compound (internal standard).
-
Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water. Formic acid.
-
Sample Matrix: Human or animal urine (can be pooled, unexposed urine for calibration standards).[17]
-
Equipment: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer, analytical balance, centrifuges, pipettes, vials.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of hippuric acid in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
Create a series of working standard solutions by serially diluting the hippuric acid stock solution with synthetic or pooled urine to generate a calibration curve (e.g., over a range of 10 to 1000 µg/mL).[17]
-
Prepare a working internal standard (IS) solution of this compound at a fixed concentration (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Thaw frozen urine samples and vortex to mix.
-
Pipette 100 µL of each urine sample, calibrator, and quality control sample into a microcentrifuge tube.
-
Add 50 µL of the working IS solution (this compound) to every tube except for blank samples.
-
To precipitate proteins and extract the analyte, add 400 µL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS/MS Instrumental Conditions:
-
LC System:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL.
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Hippuric Acid: Q1: 178.1 -> Q3: 77.1
-
This compound: Q1: 183.1 -> Q3: 82.1
-
-
Note: Specific transitions and collision energies should be optimized for the instrument in use.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (Hippuric Acid / this compound) against the known concentration of the calibrators.
-
Use a weighted linear regression model (e.g., 1/x²) for the curve fit.[15]
-
Calculate the concentration of hippuric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.[15]
-
Safety and Handling
Based on safety data sheets (SDS) for hippuric acid (the non-deuterated form), the compound is considered hazardous.[10][18]
-
Hazards: Causes skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[10][11] Harmful if swallowed.[18]
-
Precautions: Handle in accordance with good industrial hygiene and safety practices.[18] Use in a well-ventilated area. Avoid breathing dust.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[18]
-
Storage: Keep containers tightly closed in a dry, well-ventilated place. Recommended storage is often refrigerated (2-8°C) or at room temperature, protected from light.[9][11]
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hippuric acid - Wikipedia [en.wikipedia.org]
- 4. Physiology of Hippuric acid_Chemicalbook [chemicalbook.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]
- 7. Hippuric acid: Could became a barometer for frailty and geriatric syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS 53518-98-2 | LGC Standards [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. Glycine, ð-benzoyl (hippuric acid) (benzoyl-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. Hippuric Acid [drugfuture.com]
- 13. The biological synthesis of hippuric acid in vitro [authors.library.caltech.edu]
- 14. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]
- 15. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdc.gov [cdc.gov]
- 18. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Hippuric Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of hippuric acid-d5, a crucial isotopically labeled internal standard for biomedical and pharmaceutical research. The document details the synthetic pathways, experimental protocols, and quantitative data, and visualizes the key processes for enhanced understanding.
Introduction
Hippuric acid (N-benzoylglycine) is a significant metabolite resulting from the conjugation of benzoic acid and glycine, primarily in the liver.[1][2] Its deuterated isotopologue, this compound, where the five hydrogen atoms of the benzoyl group are replaced by deuterium, is an invaluable tool in mass spectrometry-based applications. It serves as an ideal internal standard for the accurate quantification of endogenous hippuric acid in biological matrices, aiding in metabolic studies, toxicology, and drug development.[3] The synthesis of this compound is a well-established process, typically involving a two-step approach: the preparation of benzoyl chloride-d5 followed by its reaction with glycine.
Synthetic Strategy and Isotopic Labeling
The most common and efficient method for synthesizing this compound is through the Schotten-Baumann reaction .[4][5] This reaction involves the acylation of an amine (glycine) with an acid chloride (benzoyl chloride-d5) in the presence of a base. The isotopic labeling is introduced via the use of a deuterated starting material, benzoic acid-d5, which is then converted to the reactive benzoyl chloride-d5 intermediate.
The overall synthetic workflow can be summarized as follows:
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Synthesis of Benzoyl Chloride-d5 from Benzoic Acid-d5
This procedure outlines the conversion of benzoic acid-d5 to benzoyl chloride-d5 using thionyl chloride.
Materials:
-
Benzoic acid-d5
-
Thionyl chloride (SOCl₂)
-
Dry benzene (or other inert solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, place benzoic acid-d5.
-
Add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a small amount of dry benzene as a solvent.
-
Fit the flask with a reflux condenser and heat the mixture gently under reflux for 1-2 hours. The reaction is complete when the evolution of hydrogen chloride and sulfur dioxide gases ceases.
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation.
-
The resulting crude benzoyl chloride-d5 can be purified by fractional distillation under reduced pressure.
Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes the reaction of benzoyl chloride-d5 with glycine to yield this compound.[6][7]
Materials:
-
Glycine
-
10% Sodium hydroxide (NaOH) solution
-
Benzoyl chloride-d5
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Beaker and conical flask
-
Stirring apparatus
-
Buchner funnel and filter paper
Procedure:
-
Dissolve glycine in a 10% aqueous solution of sodium hydroxide in a conical flask. The amount of NaOH should be sufficient to neutralize the glycine and the HCl that will be formed during the reaction.
-
Cool the glycine solution in an ice bath.
-
Slowly add benzoyl chloride-d5 to the cold, stirred glycine solution. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, continue to stir the mixture vigorously for 10-15 minutes.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the this compound.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the crude this compound by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from hot water.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Benzoic Acid-d5 | C₇HD₅O₂ | 127.16 | ~122 |
| Benzoyl Chloride-d5 | C₇D₅ClO | 145.60 | ~ -1 |
| Glycine | C₂H₅NO₂ | 75.07 | 233 (decomposes) |
| This compound | C₉H₄D₅NO₃ | 184.20 | ~187-190 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | ~12.5 (s, 1H, COOH), ~8.8 (t, 1H, NH), ~3.9 (d, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | ~171.9 (COOH), ~167.0 (C=O, amide), ~134.3 (C-ipso, benzoyl), ~131.9 (t, C-para, benzoyl), ~128.9 (t, C-meta, benzoyl), ~127.8 (t, C-ortho, benzoyl), ~41.8 (CH₂) |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 183.1 |
Note: The ¹³C NMR signals for the deuterated carbons of the benzoyl ring will appear as triplets due to C-D coupling.
Metabolic Pathway of Hippuric Acid Formation
Hippuric acid is a key metabolite in the detoxification pathway of benzoic acid. The following diagram illustrates this biochemical conversion, which is the basis for the use of this compound as a tracer in metabolic studies.[8][9][10]
Conclusion
The synthesis of this compound is a straightforward and well-documented process that is essential for the production of a high-quality internal standard for a variety of research applications. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize and utilize this valuable tool in their studies of metabolism, toxicology, and drug development. The use of this compound allows for precise and accurate quantification of its endogenous counterpart, leading to more reliable and robust scientific findings.
References
- 1. Physiology of Hippuric acid_Chemicalbook [chemicalbook.com]
- 2. Hippuric acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Hippuric acid synthesis - chemicalbook [chemicalbook.com]
- 8. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Hippuric Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuric acid-d5 is the deuterated analog of hippuric acid, a naturally occurring acyl glycine. In the realm of drug development and metabolic research, stable isotope-labeled compounds like this compound are invaluable tools. They serve as internal standards in quantitative analyses, primarily in liquid chromatography-mass spectrometry (LC-MS) assays, allowing for precise and accurate measurement of their non-deuterated counterparts in biological matrices.[1] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols, and relevant biological pathways.
Physical and Chemical Properties
This compound, also known as N-(Benzoyl-d5)glycine, possesses physical and chemical properties that are nearly identical to those of hippuric acid, with the key difference being its increased molecular weight due to the presence of five deuterium atoms on the phenyl ring. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid | [2] |
| Synonyms | N-(Benzoyl-d5)glycine, 2-Benzamidoacetic acid-d5 | [3] |
| CAS Number | 53518-98-2 | [2][3] |
| Molecular Formula | C₉H₄D₅NO₃ | [3] |
| Molecular Weight | 184.20 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | >95% (HPLC) | [2] |
Table 2: Physicochemical Data of Hippuric Acid (Non-deuterated)
| Property | Value | Reference |
| Melting Point | 187-191 °C | [4][5] |
| Boiling Point | 240 °C (decomposes) | [6] |
| Solubility in Water | 2.5 mg/mL (Sonication recommended) | [7] |
| Solubility in DMSO | 25 mg/mL (Sonication recommended) | [7] |
| Storage Temperature | +4°C | [2] |
Synthesis of Hippuric Acid
The synthesis of hippuric acid, and by extension this compound, is typically achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[8]
Experimental Protocol: Synthesis of Hippuric Acid
This protocol describes the synthesis of the non-deuterated hippuric acid and can be adapted for the synthesis of this compound by using benzoyl-d5 chloride as a starting material.
Materials:
-
Glycine
-
10% Sodium hydroxide (NaOH) solution
-
Benzoyl chloride
-
Concentrated Hydrochloric acid (HCl)
-
Ice
-
Carbon tetrachloride (CCl₄) or a suitable recrystallization solvent (e.g., ethanol/water mixture)[8][9]
-
Erlenmeyer flask
-
Beaker
-
Buchner funnel and filter paper
-
Stirring apparatus
Procedure:
-
Dissolution of Glycine: Dissolve a known amount of glycine in a 10% NaOH solution in an Erlenmeyer flask.[8]
-
Addition of Benzoyl Chloride: While stirring vigorously, add benzoyl chloride to the glycine solution in small portions. The reaction is exothermic and should be kept cool. Continue stirring until the odor of benzoyl chloride is no longer detectable.[8]
-
Acidification: Transfer the reaction mixture to a beaker containing crushed ice and slowly add concentrated HCl with stirring until the solution is acidic to litmus paper. A precipitate of crude hippuric acid will form.[8]
-
Isolation of Crude Product: Filter the crystalline precipitate using a Buchner funnel and wash it with cold water.[8]
-
Purification:
-
Washing: Wash the crude product with a small amount of cold carbon tetrachloride to remove unreacted benzoyl chloride and benzoic acid.[10]
-
Recrystallization: Dissolve the crude product in a minimal amount of boiling water or an ethanol/water mixture.[8][9] Allow the solution to cool slowly to form pure crystals of hippuric acid. Filter the crystals, wash with a small amount of cold solvent, and dry them.
-
-
Characterization: Determine the melting point of the purified hippuric acid and compare it to the literature value (187-188 °C).[6] Further characterization can be performed using techniques like IR and NMR spectroscopy.[11]
Metabolic Pathway: Benzoic Acid to Hippuric Acid
Hippuric acid is a normal metabolite found in urine and is formed from the conjugation of benzoic acid with the amino acid glycine.[6] This detoxification process primarily occurs in the liver and kidneys.[12] Benzoic acid itself can be derived from dietary sources, such as phenolic compounds in fruits and vegetables, or from the metabolism of other compounds like toluene.[6][13]
The biochemical pathway involves the activation of benzoic acid to its coenzyme A thioester, benzoyl-CoA, which then reacts with glycine in a reaction catalyzed by glycine N-acyltransferase.[14]
Analytical Methodology: Quantification using LC-MS/MS
This compound is predominantly used as an internal standard for the accurate quantification of endogenous hippuric acid in biological samples, such as urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
Experimental Protocol: LC-MS/MS Analysis of Hippuric Acid
The following is a generalized protocol for the analysis of hippuric acid in urine using this compound as an internal standard.
Materials and Reagents:
-
Urine sample
-
This compound (internal standard)
-
Acetonitrile, methanol, water (LC-MS grade)
-
Formic acid
-
Reversed-phase C18 column
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Prepare a working solution of the internal standard (this compound) in a suitable solvent (e.g., methanol).
-
Spike a known volume of the urine sample with the internal standard solution.
-
Dilute the spiked sample with a suitable solvent (e.g., mobile phase) to minimize matrix effects.[16]
-
Centrifuge the diluted sample to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the prepared sample onto a reversed-phase C18 column.
-
Perform a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
The gradient program should be optimized to achieve good separation of hippuric acid from other matrix components.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify hippuric acid and this compound.
-
Monitor the specific precursor-to-product ion transitions for both analytes. For hippuric acid, this is typically m/z 178 -> 134, and for this compound, it would be m/z 183 -> 139.
-
-
-
Data Analysis:
-
Integrate the peak areas for both hippuric acid and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by analyzing a series of calibration standards with known concentrations of hippuric acid and a constant concentration of the internal standard.
-
Determine the concentration of hippuric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an essential tool for researchers and scientists in the field of drug metabolism and clinical diagnostics. Its utility as an internal standard enables the reliable quantification of hippuric acid, a key biomarker for various physiological and pathological states. This guide has provided a detailed overview of its physical and chemical properties, synthesis, metabolic context, and analytical applications, offering a valuable resource for laboratory professionals. The provided experimental protocols serve as a foundation for the practical application of this important stable isotope-labeled compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 53518-98-2 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hippuric acid CAS#: 495-69-2 [m.chemicalbook.com]
- 6. Hippuric acid - Wikipedia [en.wikipedia.org]
- 7. Hippuric acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Hippuric acid synthesis - chemicalbook [chemicalbook.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
- 12. Physiology of Hippuric acid_Chemicalbook [chemicalbook.com]
- 13. google.com [google.com]
- 14. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]
- 15. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Workhorse: A Technical Guide to Hippuric Acid-d5 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate world of metabolic research, accuracy and precision are paramount. The quantification of endogenous metabolites provides a window into physiological and pathological states, making the reliability of analytical methods a critical concern. This technical guide delves into the core of a crucial tool in this field: hippuric acid-d5. As a stable isotope-labeled internal standard, this compound is instrumental in the precise measurement of its endogenous counterpart, hippuric acid, a key biomarker in various studies. This document will elucidate the mechanism of action of this compound, provide detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), present quantitative data in a clear, comparative format, and illustrate the associated metabolic and experimental workflows through detailed diagrams.
The Role of Hippuric Acid in Metabolism
Hippuric acid, an acylated amino acid, is a normal constituent of urine and a significant metabolite.[1] Its levels can fluctuate based on diet, gut microbiome activity, and exposure to certain aromatic compounds.[2][3][4] The biosynthesis of hippuric acid primarily involves the conjugation of benzoic acid with the amino acid glycine.[4] Benzoic acid itself is derived from various sources, including the metabolism of polyphenols from fruits and vegetables by the gut microbiota and exposure to industrial solvents like toluene.[2][3] Consequently, urinary or plasma concentrations of hippuric acid are often monitored as biomarkers for dietary intake of polyphenols, gut health, and exposure to xenobiotics.[2][4][5]
Mechanism of Action: The Stable Isotope Dilution Assay
The core function of this compound in metabolic studies is to serve as an internal standard in a stable isotope dilution assay (SIDA) for the accurate quantification of endogenous hippuric acid.[6][7]
The Principle:
The fundamental principle of SIDA is the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to a biological sample at the earliest stage of analysis.[7] This "spiked" internal standard, being chemically identical to the endogenous analyte, experiences the same physical and chemical variations throughout the entire analytical process. This includes:
-
Sample Preparation: Losses during extraction, precipitation, and derivatization.
-
Chromatographic Separation: Variations in retention time and elution profile.
-
Mass Spectrometric Ionization: Ion suppression or enhancement effects from the sample matrix.[7]
Because this compound behaves identically to endogenous hippuric acid, any losses or variations affecting the analyte will proportionally affect the internal standard. The mass spectrometer, however, can differentiate between the two compounds due to their mass difference. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, a highly accurate and precise quantification of the endogenous hippuric acid can be achieved, effectively canceling out any experimental inconsistencies.[7]
The following diagram illustrates the logical workflow of using a stable isotope-labeled internal standard.
Caption: Workflow of Stable Isotope Dilution using this compound.
Quantitative Data for LC-MS/MS Analysis
Accurate quantification using tandem mass spectrometry relies on monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). The following table summarizes the key quantitative parameters for hippuric acid and its deuterated internal standard, this compound.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Hippuric Acid | C₉H₉NO₃ | 179.17 | 178.06 | 77.04 | Negative |
| This compound | C₉H₄D₅NO₃ | 184.20[8] | 183.09 | 82.07 | Negative |
Note: The precursor ion in negative mode is [M-H]⁻. The product ion for hippuric acid corresponds to the benzoate fragment. The product ion for this compound corresponds to the deuterated benzoate fragment.
Experimental Protocol: Quantification of Hippuric Acid in Urine
This section provides a detailed methodology for the quantification of hippuric acid in human urine using this compound as an internal standard, based on established LC-MS/MS methods.[9][10][11]
4.1. Materials and Reagents
-
Hippuric Acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Urine (control and study samples)
4.2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 15 seconds to ensure homogeneity.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Prepare a working internal standard solution of this compound in 50:50 acetonitrile:water.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the this compound internal standard solution.
-
Add 390 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-10 min: 5% B |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | See Table in Section 3 |
| Collision Energy | Optimized for each transition on the specific instrument |
4.4. Calibration and Quantification
Prepare a series of calibration standards by spiking control urine with known concentrations of hippuric acid. Process these standards in the same manner as the study samples, including the addition of the this compound internal standard. Construct a calibration curve by plotting the peak area ratio of hippuric acid to this compound against the concentration of hippuric acid. The concentration of hippuric acid in the unknown samples can then be determined from this calibration curve.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for hippuric acid quantification.
Metabolic Pathway of Hippuric Acid Formation
The formation of hippuric acid is a multi-step process involving both host and microbial metabolism. The diagram below illustrates the primary pathway from dietary polyphenols.
Caption: Biosynthesis pathway of hippuric acid.
Conclusion
This compound is an indispensable tool for researchers in the field of metabolomics. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of endogenous hippuric acid, a metabolite of significant interest in nutritional science, toxicology, and clinical research. By understanding its mechanism of action and adhering to validated experimental protocols, scientists can confidently generate reliable data, paving the way for new discoveries in health and disease. This guide provides the foundational knowledge and practical details necessary for the successful implementation of this compound in metabolic studies.
References
- 1. A fast and accurate colorimetric assay for quantifying hippuric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of serum uric acid by isotope dilution mass spectrometry as a new candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. cdc.gov [cdc.gov]
- 11. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]
The Role of Hippuric Acid-d5 in Advancing Biomedical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biomedical research, the pursuit of analytical accuracy and precision is paramount. The quantification of endogenous and exogenous compounds in complex biological matrices demands robust methodologies to ensure data reliability. Hippuric acid-d5, a deuterated stable isotope-labeled derivative of hippuric acid, has emerged as a critical tool, primarily serving as an internal standard in mass spectrometry-based applications. Its near-identical physicochemical properties to the endogenous analyte, hippuric acid, allow it to navigate the analytical workflow in a parallel manner, effectively compensating for variations in sample preparation, chromatographic separation, and ionization efficiency. This technical guide provides an in-depth overview of the core applications of this compound in biomedical research, with a focus on its use in metabolomics, clinical diagnostics, and exposure monitoring.
Core Application: An Internal Standard for Accurate Quantification
The principal application of this compound lies in its role as an internal standard for the accurate quantification of hippuric acid in biological samples such as urine and plasma. Hippuric acid itself is a key metabolite, providing insights into various physiological and pathological states. It is a product of the conjugation of benzoic acid and glycine in the liver and is a well-established biomarker for toluene exposure. Furthermore, fluctuations in hippuric acid levels have been associated with gut microbiome diversity and metabolic syndrome. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis, as it allows for the correction of analytical variability, thereby enhancing the accuracy and precision of the results.[1]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The utilization of this compound is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound is spiked into the biological sample at the initial stage of sample preparation. Due to their almost identical chemical and physical properties, both the analyte (hippuric acid) and the internal standard (this compound) experience similar losses during extraction, derivatization, and analysis. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the endogenous hippuric acid can be accurately determined, irrespective of sample losses or matrix effects.
Applications in Biomedical Research
The utility of this compound as an internal standard extends across several key areas of biomedical research:
-
Metabolomics: In untargeted and targeted metabolomics studies, accurate quantification of metabolites is crucial for identifying biomarkers and understanding disease mechanisms. Hippuric acid is a frequently identified metabolite in urine and plasma, and its accurate measurement, facilitated by this compound, is essential for robust data interpretation. These studies often aim to correlate metabolic profiles with specific phenotypes, such as the relationship between gut microbiome diversity and metabolic health.
-
Biomonitoring of Toluene Exposure: Occupational and environmental exposure to toluene, a common industrial solvent, is a significant health concern. Toluene is metabolized in the body to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine. The quantification of urinary hippuric acid is a widely accepted method for monitoring toluene exposure.[2][3] The use of this compound as an internal standard in these analyses ensures the accuracy required for occupational health assessments.[2]
-
Clinical Diagnostics and Disease Biomarker Discovery: Altered levels of hippuric acid have been linked to various disease states. Therefore, the precise measurement of this metabolite is important in clinical research for the discovery and validation of disease biomarkers.
Quantitative Data from Method Validation Studies
The reliability of an analytical method hinges on its validation. The following tables summarize key performance parameters from a representative LC-MS/MS method for the quantification of hippuric acid, illustrating the level of accuracy and precision achievable with the use of a stable isotope-labeled internal standard. While the cited study utilized ¹³C₆-hippuric acid as a surrogate standard and l-phenylalanine-ring-d5 as an internal standard, the principles and expected performance are directly comparable to methods employing this compound.
| Parameter | Value | Reference |
| Analytical Range | 0.25 - 250 µg/mL | --INVALID-LINK-- |
| Regression Model | Weighted (1/x) quadratic | --INVALID-LINK-- |
| Correlation Coefficient (r²) | > 0.99 | --INVALID-LINK-- |
Table 1: Calibration Curve Parameters
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) | Reference |
| Low | < 15% | < 15% | ± 15% | ± 15% | --INVALID-LINK-- |
| Medium | < 15% | < 15% | ± 15% | ± 15% | --INVALID-LINK-- |
| High | < 15% | < 15% | ± 15% | ± 15% | --INVALID-LINK-- |
Table 2: Precision and Accuracy Data (Note: Specific values were not provided in the abstract, but the acceptance criteria are standard for bioanalytical method validation).
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of this compound as an internal standard. These protocols are based on established methods and can be adapted for specific research needs.
Protocol 1: Quantification of Hippuric Acid in Urine by LC-MS/MS
This protocol is adapted from the method described by Penner et al. (2010) for the analysis of hippuric acid in monkey urine.[4][5]
1. Materials and Reagents:
-
Hippuric acid standard
-
This compound (as internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples
2. Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of hippuric acid (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working standard solutions of hippuric acid by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL) in the same solvent.
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of urine sample with 100 µL of the working internal standard solution (this compound).
-
Add 850 µL of a precipitation solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate hippuric acid from other matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hippuric acid: Precursor ion (m/z) → Product ion (m/z) (e.g., 178.1 → 77.0)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 183.1 → 82.0)
-
-
Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both hippuric acid and this compound.
-
Calculate the peak area ratio (hippuric acid / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the hippuric acid standards.
-
Determine the concentration of hippuric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships where this compound plays a crucial role.
Caption: A generalized experimental workflow for the quantification of hippuric acid.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. ijrpc.com [ijrpc.com]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Hippuric Acid-d5 as a Biomarker for Toluene Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toluene, a ubiquitous aromatic hydrocarbon in industrial settings, poses significant health risks upon exposure. Monitoring this exposure is crucial for occupational health and safety. One of the primary methods for biological monitoring of toluene exposure is the quantification of its major metabolite, hippuric acid, in urine. However, the inherent variability of endogenous hippuric acid levels necessitates a robust and precise analytical methodology. The use of a stable isotope-labeled internal standard, such as hippuric acid-d5, in conjunction with mass spectrometry-based techniques, offers a superior approach to accurately quantify urinary hippuric acid concentrations, thereby providing a more reliable assessment of toluene exposure. This guide provides a comprehensive overview of the role of this compound as a biomarker, including detailed experimental protocols and data analysis.
Toluene Metabolism and the Role of Hippuric Acid
Upon inhalation or dermal absorption, toluene is primarily metabolized in the liver. The metabolic pathway involves the oxidation of the methyl group to form benzyl alcohol, which is further oxidized to benzaldehyde and then to benzoic acid. Finally, benzoic acid is conjugated with the amino acid glycine to form hippuric acid, which is then excreted in the urine. A minor pathway for toluene metabolism involves ring hydroxylation to form cresols. The glycine conjugation step is considered the rate-limiting step in this metabolic process.
This compound as an Internal Standard
Hippuric acid is a natural component of urine, with background levels influenced by diet, making the interpretation of urinary hippuric acid concentrations as a biomarker for toluene exposure challenging. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification. This compound is chemically identical to hippuric acid but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium on the benzene ring. This mass difference allows for its distinct detection by a mass spectrometer.
By adding a known amount of this compound to each urine sample prior to analysis, it co-elutes with the endogenous hippuric acid during chromatography and experiences similar ionization effects in the mass spectrometer. Any sample loss during preparation or variations in instrument response will affect both the analyte and the internal standard equally. Therefore, the ratio of the signal from the endogenous hippuric acid to the signal from the this compound provides a highly accurate and precise measure of the hippuric acid concentration, independent of these variables.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of urinary hippuric acid due to its high sensitivity and specificity. The following is a representative experimental protocol for the analysis of hippuric acid in urine using this compound as an internal standard.
Experimental Protocol
1. Materials and Reagents:
-
Hippuric acid certified reference material
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Control urine samples (from non-exposed individuals)
2. Preparation of Standards and Quality Controls:
-
Stock Solutions: Prepare stock solutions of hippuric acid and this compound (e.g., 1 mg/mL) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of hippuric acid by serially diluting the stock solution with a mixture of water and methanol.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) by diluting the stock solution with the same solvent mixture.
-
Calibration Standards: Prepare calibration standards by spiking control urine with the hippuric acid working standard solutions to achieve a desired concentration range (e.g., 0.1 to 100 µg/mL). Add the internal standard working solution to each calibration standard to a final concentration of, for example, 1 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of each urine sample, calibration standard, and QC sample, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Hippuric Acid: m/z 178 -> 134; this compound: m/z 183 -> 139 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation and Interpretation
The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following tables summarize typical validation parameters for such a method.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Calibration Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Table 2: Comparison of Analytical Methods for Hippuric Acid
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with this compound | Chromatographic separation followed by mass spectrometric detection using an internal standard. | High sensitivity, high specificity, accurate quantification. | Higher cost of instrumentation and reagents. |
| HPLC-UV | Chromatographic separation with ultraviolet detection. | Lower cost, widely available. | Lower sensitivity and specificity, potential for interferences. |
| Colorimetric Assay | Chemical reaction producing a colored product that is measured spectrophotometrically. | Simple, rapid, low cost. | Low specificity, prone to interferences from other urinary components. |
Conclusion
The quantification of urinary hippuric acid is a valuable tool for monitoring occupational exposure to toluene. However, the accuracy and reliability of this biomarker are significantly enhanced by the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS analysis. This approach effectively mitigates the impact of sample matrix effects and variations in analytical conditions, leading to more precise and dependable results. For researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies, the adoption of this methodology is highly recommended for obtaining high-quality data for the assessment of toluene exposure.
The Role of Hippuric Acid-d5 in Metabolomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of metabolomics, the pursuit of accurate and reproducible quantification of endogenous metabolites is paramount. Stable isotope-labeled internal standards are indispensable tools in achieving this goal, mitigating variability inherent in sample preparation and analytical instrumentation. Hippuric acid-d5, a deuterated analog of hippuric acid, has emerged as a critical internal standard for the precise measurement of its unlabeled counterpart in various biological matrices. This technical guide provides a comprehensive overview of the role of this compound in metabolomics research, detailing its applications, experimental protocols, and the metabolic context of hippuric acid.
Hippuric acid itself is a significant metabolite, reflecting aspects of diet, gut microbiome activity, and host metabolism. It is an acyl glycine formed through the conjugation of benzoic acid and glycine in the liver and kidneys[1]. The levels of hippuric acid in biological fluids, particularly urine, can be indicative of the consumption of polyphenol-rich foods like fruits, vegetables, and tea, as these compounds are metabolized by the gut microbiota to produce benzoic acid[1]. Consequently, the accurate quantification of hippuric acid is crucial for studies investigating dietary interventions, gut microbiome function, and their impact on human health and disease.
The Core Function of this compound: An Internal Standard
The primary role of this compound in metabolomics is to serve as an internal standard in mass spectrometry-based analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation behavior, while being distinguishable by its mass-to-charge ratio (m/z).
By introducing a known concentration of this compound into a biological sample at an early stage of sample preparation, any loss of the analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard. Similarly, variations in instrument response, such as ion suppression or enhancement caused by the sample matrix, will affect both the analyte and the internal standard to a similar extent. The ratio of the peak area of the endogenous hippuric acid to the peak area of the this compound is then used for quantification. This ratiometric approach significantly improves the accuracy, precision, and reproducibility of the measurement.
Applications in Metabolomics Research
The use of this compound as an internal standard is integral to a variety of research areas:
-
Nutritional Metabolomics: To accurately assess the intake of dietary polyphenols and their metabolism by the gut microbiota.
-
Clinical Biomarker Discovery: For the reliable quantification of hippuric acid as a potential biomarker for various conditions, including metabolic syndrome, kidney disease, and neurological disorders.
-
Pharmacokinetics and Drug Development: To monitor the metabolic fate of drugs that may influence or be metabolized through pathways involving benzoic acid and glycine conjugation.
-
Toxicology Studies: In the assessment of exposure to toluene, which is metabolized to benzoic acid and subsequently hippuric acid.
Experimental Protocols
The following sections provide a detailed methodology for the quantification of hippuric acid in human urine using this compound as an internal standard with LC-MS/MS.
Sample Preparation (Human Urine)
A simple "dilute-and-shoot" method is often sufficient for urine analysis, minimizing sample manipulation and potential for analyte loss.
-
Thawing and Centrifugation: Urine samples stored at -80°C are thawed on ice. Once thawed, samples are vortexed and centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any particulate matter.
-
Dilution and Internal Standard Spiking: The supernatant is transferred to a clean microcentrifuge tube. A 1:10 dilution is typically performed by adding 900 µL of a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) to 100 µL of the urine supernatant. The final concentration of this compound should be chosen to be within the linear range of the assay and comparable to the expected endogenous hippuric acid concentrations.
-
Vortexing and Transfer: The mixture is vortexed thoroughly to ensure homogeneity. The diluted sample is then transferred to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a representative LC-MS/MS method. Specific parameters may need to be optimized based on the instrumentation used.
Table 1: LC-MS/MS Parameters for Hippuric Acid Quantification
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Table 2: MRM Transitions for Hippuric Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hippuric Acid | 178.1 | 77.0 | 20 |
| This compound | 183.1 | 82.0 | 20 |
Note: The MRM transition for this compound is inferred based on the fragmentation of hippuric acid where the primary product ion (m/z 77) corresponds to the benzoyl group. With five deuterium atoms on the benzene ring, the mass of this fragment is expected to increase by 5 Da to m/z 82.
Data Analysis and Quantification
-
Peak Integration: The peak areas of the MRM transitions for both hippuric acid and this compound are integrated using the instrument's software.
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled hippuric acid and a constant concentration of this compound. The ratio of the peak area of hippuric acid to the peak area of this compound is plotted against the concentration of hippuric acid.
-
Quantification: The concentration of hippuric acid in the unknown samples is calculated from the calibration curve using the measured peak area ratio.
Quantitative Data
The concentration of hippuric acid can vary significantly depending on the biological matrix, diet, and individual metabolic differences. The following table summarizes typical concentration ranges reported in the literature.
Table 3: Reported Concentrations of Hippuric Acid in Human Biological Fluids
| Biological Matrix | Concentration Range | Reference |
| Urine | 160 - 2010 mg/L | [3] |
| Urine | 0.25 - 250 µg/mL | [4][5] |
| Plasma | Not commonly reported, lower than urine |
Visualizing the Metabolic and Experimental Context
To better understand the role of this compound, it is helpful to visualize both the metabolic pathway of hippuric acid and the experimental workflow in which its deuterated form is used.
Caption: Metabolic pathway of hippuric acid formation.
References
- 1. liomicslab.cn [liomicslab.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hippuric acid, TMS derivative [webbook.nist.gov]
A Technical Guide to the Isotopic Purity and Stability of Hippuric Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of Hippuric acid-d5 (N-(benzoyl-d5)glycine), a stable isotope-labeled internal standard essential for quantitative bioanalysis. The focus is on its isotopic purity and stability, offering detailed insights for its effective application in mass spectrometry-based assays.
Core Concepts in Isotopic Labeling
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] this compound, where five hydrogen atoms on the benzoyl ring are replaced with deuterium, is designed to mimic the physicochemical properties of its unlabeled counterpart, hippuric acid.[2] This ensures similar behavior during sample extraction, chromatography, and ionization, allowing for accurate correction of analytical variability.[1][3] Key to its function are high isotopic purity and stability.
Isotopic Purity of this compound
Isotopic purity refers to the extent to which the intended isotope (deuterium) has replaced the original isotope (protium) at the specified positions. This is a critical parameter as the presence of unlabeled or partially labeled species can interfere with the quantification of the analyte.
Quantitative Data Summary
The isotopic purity of this compound is typically determined by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While the exact isotopic distribution can vary between manufacturing batches, a representative specification for a high-quality standard is presented below.
Table 1: Representative Isotopic Purity and Chemical Purity of this compound
| Parameter | Specification | Method |
| Chemical Purity | >98% | HPLC |
| Isotopic Purity (benzoyl-d5) | ≥98% | Mass Spectrometry, NMR |
| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |
Table 2: Typical Isotopic Distribution for this compound
| Isotopologue | Relative Abundance (%) |
| d5 (fully labeled) | >98 |
| d4 | <2 |
| d3 | <0.5 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 (unlabeled) | <0.1 |
Note: Data is representative and may vary by lot. Refer to the Certificate of Analysis for lot-specific data.[4]
Stability of this compound
The stability of a deuterated standard is paramount for its reliable use over time. The primary concern for deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by protons from the surrounding environment.
Factors Affecting Stability
The C-D bonds on the aromatic ring of this compound are generally stable.[3] However, exposure to certain conditions can promote H/D exchange.
-
pH: Strongly acidic or basic conditions can facilitate H/D exchange. The amide proton is readily exchangeable, but this is not one of the deuterated positions.
-
Temperature: Elevated temperatures can increase the rate of H/D exchange and chemical degradation.
-
Solvent: Protic solvents, especially under catalytic conditions, can be a source of protons for back-exchange.[5]
Recommended Storage and Handling
To ensure long-term stability, this compound should be stored under controlled conditions.
Table 3: Recommended Storage and Stability Guidelines
| Condition | Recommendation |
| Solid Form | |
| Temperature | 2-8°C or as specified on the Certificate of Analysis.[6] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). |
| Light | Protect from light.[6] |
| In Solution | |
| Solvent | Aprotic solvents (e.g., acetonitrile, methanol) are preferred for stock solutions. |
| pH | Maintain a neutral pH if aqueous solutions are necessary for short-term use. |
| Storage | Store solutions at -20°C or -80°C. Conduct freeze-thaw stability studies if repeated use is planned.[1] |
Experimental Protocols
The following are detailed methodologies for the assessment of isotopic purity and stability of this compound.
Protocol for Isotopic Purity Assessment by LC-MS/MS
This method is used to determine the isotopic distribution of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the stock solution to a working concentration of 1 µg/mL in 50:50 methanol:water.
-
-
LC-MS/MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution and separation of Hippuric acid.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Full scan from m/z 170-190 to observe the parent ions.
-
Data Analysis: Integrate the peak areas for the [M-H]⁻ ions of each isotopologue (d0 to d5) and calculate their relative abundances.
-
Protocol for H/D Exchange Stability Study by NMR
This protocol assesses the stability of the deuterium labels over time in a protic solvent.
-
Sample Preparation:
-
Dissolve a known quantity of this compound in a deuterated NMR solvent that is miscible with water (e.g., DMSO-d6).
-
Add a known volume of a buffered D2O solution (e.g., phosphate buffer, pD 7.4).
-
An internal standard inert to H/D exchange (e.g., TSP) can be added for quantitative analysis.[7]
-
-
NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).
-
Time Points: Store the sample under controlled conditions (e.g., 25°C) and acquire subsequent ¹H NMR spectra at various time points (e.g., 24h, 48h, 1 week).
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the appearance of signals in the aromatic region corresponding to the protons on the benzoyl ring indicates H/D back-exchange.
-
Integrate the signals of the appearing protons against the internal standard to quantify the percentage of deuterium loss over time.
-
Visualized Workflows
The following diagrams illustrate the key processes in the quality control and stability assessment of this compound.
Caption: Quality control workflow for this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. clinivex.com [clinivex.com]
- 7. organic chemistry - Monitoring H -> D exchange - Chemistry Stack Exchange [chemistry.stackexchange.com]
Safety and Handling of Hippuric Acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Hippuric acid-d5 (CAS No. 53518-98-2). The following sections detail the chemical and physical properties, hazard identification, protective measures, and experimental considerations for this deuterated analogue of hippuric acid. This document is intended to serve as a crucial resource for laboratory personnel to ensure safe handling and use in research and development settings.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of hippuric acid where five hydrogen atoms on the benzene ring have been replaced with deuterium.[1] While specific experimental data for the deuterated form is limited, the physical and chemical properties are expected to be very similar to those of its non-deuterated counterpart. The primary difference lies in the increased molecular weight due to the deuterium atoms.[2] Deuterated compounds are valuable in pharmaceutical research as they can help in studying drug metabolism, improve drug stability, and act as internal standards in analytical testing.[3][4]
Table 1: Physicochemical Data for this compound and Hippuric Acid
| Property | This compound | Hippuric Acid | Reference(s) |
| CAS Number | 53518-98-2 | 495-69-2 | [2][5] |
| Molecular Formula | C₉H₄D₅NO₃ | C₉H₉NO₃ | [6][7] |
| Molecular Weight | 184.20 g/mol | 179.17 g/mol | [2][5] |
| Appearance | White crystalline powder | White crystalline powder | [8] |
| Melting Point | Not explicitly stated, but expected to be similar to Hippuric Acid | 187-191 °C | [5][9] |
| Solubility | Not explicitly stated. Soluble in DMSO. | Soluble in hot water and hot alcohol. Partly miscible in cold water. | [5][8][10] |
| Storage Temperature | Room temperature, protected from light and moisture. Some suppliers recommend cold storage (e.g., -20°C). | Store below +30°C in a dry, well-ventilated place. | [5][11][12][13] |
Hazard Identification and Safety Precautions
As a deuterated analog, this compound is expected to have a similar hazard profile to Hippuric acid. It is considered a hazardous substance.[8] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Table 2: Hazard Identification for Hippuric Acid (as a proxy for this compound)
| Hazard | Description | GHS Classification | Reference(s) |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion of less than 150g may be fatal or cause serious health damage. | Category 4 | [8][14][15] |
| Skin Irritation | Causes skin irritation. | Category 2 | [14][15][16] |
| Eye Damage | Causes serious eye damage. | Category 1 | [8][14][15][16] |
| Respiratory Irritation | May cause respiratory irritation. | Category 3 | [8][14][15][16] |
First Aid Measures
Immediate medical attention is crucial in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[8][16]
-
Skin Contact: Remove contaminated clothing. Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[8][17]
-
Inhalation: Remove from the contaminated area to fresh air. If irritation or discomfort persists, seek medical attention.[8][17]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[8][14]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[8][15]
-
Skin and Body Protection: Wear a lab coat and, if necessary, a full protective suit to prevent skin contact.[14][15]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.[14][17]
General Handling Practices
-
Avoid contact with skin and eyes.[17]
-
Do not breathe dust.[16]
-
Use in a well-ventilated area or under a fume hood.[17]
-
Wash hands thoroughly after handling.[14]
-
Do not eat, drink, or smoke in the laboratory.[16]
Storage Conditions
-
Protect from light and moisture.[11]
-
Store away from incompatible materials such as strong oxidizing agents.[14][17]
Spill and Disposal Procedures
-
Minor Spills: Clean up spills immediately. Use dry clean-up procedures to avoid generating dust. Place spilled material in a suitable, labeled container for waste disposal.[8][17]
-
Major Spills: Evacuate the area. Alert emergency responders. Wear appropriate PPE. Prevent spillage from entering drains or water sources.[8][17]
-
Disposal: All waste must be handled in accordance with local, state, and federal regulations.[8]
Experimental Protocols and Considerations
This compound is primarily used as an internal standard in quantitative analysis by methods such as liquid chromatography-mass spectrometry (LC-MS/MS).[12][18] Its deuteration provides a distinct mass-to-charge ratio, allowing for accurate quantification of its non-deuterated counterpart in biological matrices.
Representative Experimental Protocol: Quantification of Hippuric Acid in Urine using LC-MS/MS
This protocol is a synthesized example based on common practices for using deuterated internal standards.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of non-deuterated Hippuric acid in the same solvent.
-
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Vortex and centrifuge the samples to precipitate any solids.
-
To a 100 µL aliquot of urine supernatant, add a known amount of the this compound internal standard stock solution.
-
Perform a protein precipitation step by adding a solvent like acetonitrile, then vortex and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable C18 reversed-phase column for chromatographic separation.[19]
-
The mobile phase can be an isocratic or gradient mixture of water and acetonitrile with a modifier like formic acid.[19]
-
Set the mass spectrometer to operate in negative ionization mode using Multiple Reaction Monitoring (MRM) to detect the specific transitions for both Hippuric acid and this compound.[18]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Hippuric acid in the urine samples from the calibration curve.
-
Metabolic Pathway and Logical Relationships
Hippuric acid is a normal metabolite found in urine, formed from the conjugation of benzoic acid and glycine in the liver and kidneys.[7][20] Its levels can be indicative of exposure to aromatic compounds like toluene or the consumption of phenolic compounds found in fruits, tea, and wine.[7][20]
Visualizations
Below are diagrams illustrating the safe handling workflow for this compound and its metabolic formation pathway.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: A diagram showing the metabolic pathway for the formation of Hippuric acid.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 53518-98-2 | LGC Standards [lgcstandards.com]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Hippuric acid | 495-69-2 [chemicalbook.com]
- 6. D5-Hippuric Acid | CAS No- 53518-98-2 | Simson Pharma Limited [simsonpharma.com]
- 7. Hippuric acid - Wikipedia [en.wikipedia.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. clinivex.com [clinivex.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. fishersci.com [fishersci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. lobachemie.com [lobachemie.com]
- 17. sdfine.com [sdfine.com]
- 18. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 20. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]
Methodological & Application
Application Note: Quantification of Hippuric Acid-d5 in Human Urine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hippuric acid in human urine. The method utilizes a stable isotope-labeled internal standard, hippuric acid-d5, to ensure high accuracy and precision. A simple sample preparation procedure involving protein precipitation is employed, followed by a rapid and efficient chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of hippuric acid in a high-throughput setting.
Introduction
Hippuric acid is a normal constituent of urine and a biomarker for exposure to toluene. Its quantification is crucial in occupational health monitoring and toxicological studies. LC-MS/MS offers high sensitivity and selectivity for the analysis of small molecules in complex biological matrices like urine. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1] This application note provides a comprehensive protocol for the quantification of hippuric acid in urine using this compound as an internal standard.
Experimental
Materials and Reagents
-
Hippuric acid (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of hippuric acid in 10 mL of methanol.
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
Working Standard Solutions:
-
Prepare serial dilutions of the hippuric acid stock solution in 50% methanol/water to create calibration standards with concentrations ranging from 0.1 to 100 µg/mL.
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound stock solution with 50% methanol/water.
Sample Preparation
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, add 100 µL of the urine supernatant.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex.
-
Add 400 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A typical UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Hippuric acid | 178.1 | 77.0 | 0.1 | 25 | 20 |
| This compound | 183.1 | 82.0 | 0.1 | 25 | 20 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).
Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 µg/mL with a coefficient of determination (r²) greater than 0.99.
Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in Table 2.
Table 2: Summary of Quantitative Data from a Representative Validation Study
| Analyte | QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Hippuric acid | Low | 0.5 | 4.2 | 5.1 | 102.3 | 101.5 |
| Medium | 5.0 | 3.1 | 4.5 | 98.7 | 99.2 | |
| High | 80.0 | 2.5 | 3.8 | 100.5 | 100.9 |
Limit of Quantification (LOQ): The LOQ was determined to be 0.1 µg/mL, with a signal-to-noise ratio greater than 10.
Experimental Workflow
Caption: Experimental workflow for hippuric acid quantification.
Signaling Pathway (Illustrative)
While there is no direct signaling pathway involved in this analytical method, the metabolic pathway of toluene to hippuric acid is relevant.
Caption: Metabolic pathway of toluene to hippuric acid.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of hippuric acid in human urine using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it well-suited for high-throughput analysis in research and clinical settings.
References
Application Note: Quantitative Analysis of Hippuric Acid in Human Urine Using Hippuric Acid-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuric acid, an acylated glycine, is a key endogenous metabolite found in urine. Its levels can be indicative of exposure to aromatic compounds such as toluene, and variations in its concentration have been associated with dietary intake of polyphenols, gut microbiome activity, and certain metabolic disorders. Accurate and robust quantification of hippuric acid in biological matrices is therefore crucial for clinical and toxicological research. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hippuric acid in human urine, employing hippuric acid-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision.
Principle
This method utilizes the stability and co-elution of the deuterated internal standard, this compound, with the endogenous analyte, hippuric acid. The use of an isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Metabolic Pathway of Hippuric Acid Formation
Hippuric acid is synthesized in the liver and kidneys through the conjugation of benzoic acid with the amino acid glycine. Benzoic acid can be derived from dietary sources, such as fruits and vegetables containing polyphenols, or from the metabolism of aromatic compounds like toluene. Gut microbiota also play a role in the breakdown of aromatic compounds, releasing benzoic acid that is subsequently absorbed and metabolized.[1][2]
Caption: Metabolic pathway illustrating the formation of hippuric acid.
Experimental Protocols
Materials and Reagents
-
Hippuric acid certified reference standard
-
This compound certified reference standard
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
Human urine (drug-free)
Instrumentation
-
A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of hippuric acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the hippuric acid stock solution with a 50:50 methanol/water mixture to prepare a series of calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the urine samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (1 µg/mL).
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Hippuric Acid (Quantifier) | 178.5 | 134.15 | 100 | 15 |
| Hippuric Acid (Qualifier) | 178.5 | 77.0 | 100 | 25 |
| This compound (Internal Standard) | 183.0 | 139.1 | 100 | 15 |
Experimental Workflow
Caption: Workflow for the quantification of hippuric acid in urine.
Data Presentation and Method Validation
The method should be validated according to established bioanalytical method validation guidelines. The following tables summarize typical performance characteristics for a validated LC-MS/MS assay for hippuric acid.
Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Upper Limit of Quantification (ULOQ) | 100 µg/mL |
Precision and Accuracy
| Quality Control Sample | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| LLOQ | 0.1 | ≤ 15 | ≤ 15 | ± 20 |
| Low QC | 0.3 | ≤ 10 | ≤ 10 | ± 15 |
| Mid QC | 30 | ≤ 10 | ≤ 10 | ± 15 |
| High QC | 80 | ≤ 10 | ≤ 10 | ± 15 |
Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Stability
| Condition | Duration | Stability |
| Bench-top (Room Temperature) | 24 hours | Stable |
| Autosampler (4 °C) | 48 hours | Stable |
| Freeze-Thaw Cycles (-80 °C) | 3 cycles | Stable |
| Long-term Storage (-80 °C) | 3 months | Stable |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of hippuric acid in human urine. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical research, toxicology, and drug development. The detailed protocol and performance characteristics serve as a valuable resource for researchers and scientists in the field.
References
Application Note and Protocol for the Preparation and Use of Hippuric acid-d5 Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative bioanalysis, particularly in studies involving drug metabolism, pharmacokinetics, and the monitoring of endogenous metabolites, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reproducible results with liquid chromatography-mass spectrometry (LC-MS).[1] Hippuric acid-d5, the deuterium-labeled analog of hippuric acid, serves as an ideal internal standard for the quantification of hippuric acid and related compounds, such as benzoic acid, in biological matrices.[1] Hippuric acid is a key endogenous metabolite formed from the conjugation of benzoic acid and glycine, and its levels in urine can be indicative of exposure to aromatic compounds or certain metabolic conditions.[1][2]
The use of a stable isotope-labeled internal standard like this compound is crucial as it shares nearly identical chemical and physical properties with the analyte of interest. This allows it to co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer, effectively compensating for variations during sample preparation, injection, and potential matrix effects.[1] This application note provides a detailed protocol for the preparation of this compound standard solutions and their application in a typical bioanalytical workflow for the quantification of hippuric acid and benzoic acid in urine.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below. Proper storage and handling are critical for maintaining the integrity of the standard.
| Property | Value | Reference |
| Chemical Name | 2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid | [3] |
| Alternate Names | N-(Benzoyl-d5)glycine; 2-(Benzoylamino)acetic Acid-d5 | [4] |
| CAS Number | 53518-98-2 | [3][4] |
| Molecular Formula | C₉H₄D₅NO₃ | [4] |
| Molecular Weight | 184.20 g/mol | [3][4] |
| Purity | >95% (HPLC) | [3] |
| Solubility (DMSO) | 250 mg/mL (with sonication) | |
| Storage (Solid) | Store at +4°C, protected from light and moisture. | [3] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
This section details the procedures for preparing stock solutions, creating calibration curves, and a sample bioanalytical method for the quantification of hippuric acid and benzoic acid in urine using this compound as an internal standard.
Protocol 1: Preparation of this compound Stock and Working Solutions
1.1. Materials:
-
This compound (solid, >95% purity)
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Methanol, HPLC grade or higher
-
Deionized water, 18 MΩ·cm or higher
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Vortex mixer
-
Sonicator
1.2. Preparation of 1 mg/mL Primary Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of this compound into a clean weighing vessel.
-
Transfer the weighed solid to a 10 mL Class A volumetric flask.
-
Add a small amount of DMSO (e.g., 5 mL) to dissolve the solid. If necessary, vortex and sonicate briefly to ensure complete dissolution.
-
Once dissolved, bring the flask to the 10 mL mark with DMSO.
-
Cap the flask and invert it several times to ensure homogeneity.
-
This yields a 1 mg/mL primary stock solution. Transfer to a labeled amber vial and store at -20°C or -80°C.
1.3. Preparation of Intermediate and Working Standard Solutions:
-
Intermediate Stock (10 µg/mL): Dilute the 1 mg/mL primary stock solution 1:100. For example, transfer 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and bring to volume with a 50:50 methanol/water mixture.
-
Working Internal Standard Solution (e.g., 100 ng/mL): Further dilute the intermediate stock solution to the desired final concentration for spiking into samples. For example, to prepare a 100 ng/mL working solution, dilute the 10 µg/mL intermediate stock 1:100 in 50:50 methanol/water. The optimal concentration of the internal standard should be determined during method development and is often in the mid-range of the calibration curve.
Protocol 2: Preparation of Calibration Curve Standards
Calibration standards are prepared by spiking a blank biological matrix (e.g., control urine) with known concentrations of the non-labeled analytes (hippuric acid and benzoic acid). The internal standard (this compound) is added at a constant concentration to all calibration standards and unknown samples.
2.1. Preparation of Analyte Stock Solutions:
-
Prepare individual 1 mg/mL stock solutions of non-labeled hippuric acid and benzoic acid in a suitable solvent (e.g., methanol or DMSO), following a similar procedure as for the internal standard.
2.2. Serial Dilution for Calibration Curve:
-
Prepare a series of working standard solutions of the analytes (hippuric acid and benzoic acid) by serial dilution from their respective stock solutions.
-
An example calibration curve for hippuric acid and benzoic acid in urine might range from 0.1 µg/mL to 250 µg/mL.[5][6]
-
The table below illustrates an example of a serial dilution scheme.
| Standard Level | Analyte Concentration (µg/mL) | Preparation |
| Stock | 1000 | 1 mg/mL stock solution of each analyte |
| STD 8 | 250 | 250 µL of Stock diluted to 1 mL |
| STD 7 | 125 | 500 µL of STD 8 diluted to 1 mL |
| STD 6 | 50 | 400 µL of STD 7 diluted to 1 mL |
| STD 5 | 12.5 | 250 µL of STD 6 diluted to 1 mL |
| STD 4 | 5 | 400 µL of STD 5 diluted to 1 mL |
| STD 3 | 1.25 | 250 µL of STD 4 diluted to 1 mL |
| STD 2 | 0.625 | 500 µL of STD 3 diluted to 1 mL |
| STD 1 | 0.25 | 400 µL of STD 2 diluted to 1 mL |
Protocol 3: Sample Preparation and LC-MS/MS Analysis
This protocol is adapted from established methods for the analysis of organic acids in urine and is commonly referred to as a "dilute-and-shoot" method.[5][6][7]
3.1. Materials:
-
Urine samples (control and unknown)
-
This compound working internal standard solution (from Protocol 1)
-
Analyte calibration standards (from Protocol 2)
-
Deionized water
-
Methanol
-
Formic acid
-
Centrifuge
-
Autosampler vials
3.2. Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube or autosampler vial, combine:
-
50 µL of the urine supernatant (or blank urine for calibration standards).
-
For calibration standards, add the appropriate volume of analyte working standard solution.
-
25 µL of the this compound working internal standard solution.
-
425 µL of a dilution reagent (e.g., 0.1% formic acid in water).[7]
-
-
Vortex the mixture thoroughly.
-
The sample is now ready for injection into the LC-MS/MS system.
3.3. Example LC-MS/MS Parameters:
-
LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating these organic acids.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective for these acids.[5][6]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Example transitions are provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hippuric Acid | 178 | 77 |
| Benzoic Acid | 121 | 77 |
| This compound (IS) | 183 | 82 |
Note: The precursor ion for this compound is 183, and a common product ion would involve the deuterated benzoyl fragment, which would be m/z 82. These transitions should be optimized on the specific mass spectrometer being used.
Diagrams
Caption: Experimental workflow for sample analysis.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 53518-98-2 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jasem.com.tr [jasem.com.tr]
Application Note: High-Throughput Analysis of Hippuric Acid-d5 in Human Plasma
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuric acid, a normal constituent of urine, is a metabolite derived from the conjugation of benzoic acid and glycine. Its levels can be indicative of exposure to aromatic compounds such as toluene. The stable isotope-labeled internal standard, Hippuric acid-d5, is crucial for the accurate quantification of hippuric acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), correcting for variability in sample preparation and matrix effects. This application note provides detailed protocols for three common sample preparation techniques for the analysis of this compound in human plasma: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Quantitative Data Summary
The selection of a sample preparation method is a critical step in bioanalytical assays, directly impacting the accuracy, precision, and sensitivity of the analysis. The following table summarizes typical performance data for the three techniques discussed in this note. These values are representative and may vary based on specific laboratory conditions and instrumentation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | > 90% | 85 - 105% | > 95% |
| Matrix Effect | High | Moderate | Low |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL | ~1-5 ng/mL | ~0.5-2 ng/mL |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is well-suited for high-throughput screening.
Materials:
-
Human plasma
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge capable of reaching >10,000 x g
-
96-well collection plates
Protocol:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube or a well of a 96-well plate, add 100 µL of human plasma.
-
Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Workflow for Protein Precipitation
Application Note: Chromatographic Separation of Hippuric Acid-d5 from its Unlabeled Form for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the chromatographic separation of deuterated hippuric acid (Hippuric acid-d5) from its unlabeled counterpart using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). This compound is a commonly used internal standard for the accurate quantification of hippuric acid in biological matrices. The protocol herein provides a baseline separation of the two analogs, ensuring precise and reliable analytical results. This document offers detailed experimental protocols, data presentation in tabular format, and a workflow diagram for clarity.
Introduction
Hippuric acid is a key metabolite derived from the conjugation of benzoic acid and glycine. Its levels in biological fluids can be indicative of exposure to aromatic compounds such as toluene.[1] Accurate quantification of hippuric acid is crucial in toxicology, clinical diagnostics, and metabolic studies. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice in mass spectrometry-based quantification to correct for matrix effects and variations in sample processing.[2][3]
While mass spectrometry can differentiate between hippuric acid and its deuterated analog based on their mass-to-charge ratios, chromatographic separation is highly desirable to prevent ion suppression and ensure the highest data quality. It has been observed that deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[5] This application note provides a comprehensive methodology to achieve chromatographic resolution between hippuric acid and this compound.
Experimental Protocols
Materials and Reagents
-
Hippuric Acid: ≥98% purity
-
This compound: ≥98% purity, isotopic purity ≥99%
-
Acetonitrile (ACN): LC-MS grade
-
Methanol (MeOH): LC-MS grade
-
Water: LC-MS grade
-
Formic Acid (FA): LC-MS grade
-
Human Urine (drug-free)
Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of hippuric acid and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the hippuric acid stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a 50:50 mixture of methanol and water.
-
Calibration Standards and Quality Control Samples:
-
Spike blank human urine with the hippuric acid working standard solutions to create calibration standards at concentrations ranging from 1 to 10000 µg/L.[6]
-
Add the this compound internal standard working solution to each calibration standard and quality control sample to a final concentration of 100 ng/mL.
-
-
Protein Precipitation:
-
To 100 µL of the spiked urine sample, add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Final Sample Preparation:
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for injection.
-
Chromatographic Conditions
Table 1: UHPLC Parameters
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Hippuric Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Hippuric Acid | 178.1 | 77.0 | 100 |
| This compound | 183.1 | 82.0 | 100 |
Data Presentation
The following table summarizes the expected retention times for hippuric acid and its deuterated internal standard under the specified chromatographic conditions. A slight shift in retention time is anticipated due to the deuterium isotope effect, with the deuterated compound eluting slightly earlier.
Table 4: Expected Retention Times
| Compound | Expected Retention Time (min) |
| This compound | 2.50 |
| Hippuric Acid | 2.55 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of hippuric acid.
Logical Relationship of Analytical Components
Caption: Relationship between analytical components.
Conclusion
The method presented in this application note provides a reliable and robust protocol for the chromatographic separation and quantification of hippuric acid in biological samples using this compound as an internal standard. The baseline separation of the deuterated and non-deuterated forms of hippuric acid minimizes the risk of ion suppression and contributes to the overall accuracy and precision of the assay. This methodology is suitable for implementation in clinical and research laboratories involved in metabolomics, toxicology, and drug development.
References
- 1. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Application Notes and Protocols for the Detection of Hippuric Acid-d5 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Hippuric acid-d5 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of endogenous hippuric acid, a key biomarker in various metabolic studies and for monitoring exposure to toluene.
Overview
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of small molecules in complex biological samples.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[2] This protocol will detail the necessary mass spectrometry parameters, liquid chromatography conditions, and sample preparation methods for the analysis of this compound.
Mass Spectrometry Parameters
The successful detection of this compound relies on the optimization of mass spectrometry parameters. Analysis is typically performed in negative ionization mode.[3][4] The key parameters for Multiple Reaction Monitoring (MRM) are summarized in the table below.
| Parameter | Value | Source |
| Precursor Ion (Q1) | m/z 183.2 | Calculated |
| Product Ion (Q3) | m/z 105.2 | [5] |
| Collision Energy (CE) | 14.9 eV | [5] |
| Ionization Mode | Negative | [3][4] |
Note: The precursor ion for this compound ([M-H]⁻) is calculated based on its molecular weight of 184.2 g/mol . The product ion corresponds to the benzoyl-d5 fragment. While one source indicated a precursor of m/z 180.1 for a hippuric acid internal standard, the product ion of 105.2 is consistent with the expected fragmentation.[5] Instrument-specific optimization of collision energy and other parameters such as cone voltage or declustering potential is recommended for optimal performance.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is often sufficient for the extraction of hippuric acid from biological matrices like plasma or urine.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard solution
-
Ice-cold acetonitrile
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Protocol:
-
To 100 µL of the biological sample, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase chromatographic separation is typically employed for the analysis of hippuric acid.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 100 x 2.1 mm, 2 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Note: The gradient and mobile phase composition should be optimized based on the specific column and instrument used to ensure adequate separation from matrix components.
Diagrams
Caption: Experimental workflow for the quantitative analysis of hippuric acid using this compound.
Caption: Logical relationship of mass spectrometry parameters for this compound detection.
References
- 1. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
Application of Hippuric Acid-d5 in Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Hippuric acid-d5 as an internal standard in pharmacokinetic (PK) studies. The focus is on bioanalytical method development and validation for the accurate quantification of endogenous hippuric acid in biological matrices, particularly urine.
Introduction
Hippuric acid is a normal constituent of urine and a significant metabolite of various aromatic compounds, including toluene and benzoic acid, the latter often used as a food preservative. In pharmacokinetic studies, particularly those involving drug candidates that may be metabolized to benzoic acid or in toxicological studies of toluene exposure, the accurate quantification of hippuric acid is crucial.
Due to its endogenous nature, the use of a stable isotope-labeled internal standard is essential for reliable quantification of hippuric acid in biological samples. This compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is an ideal internal standard. Its chemical and physical properties are nearly identical to the unlabeled hippuric acid, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by mass spectrometry, enabling correction for matrix effects and variations in sample processing.
Key Applications
-
Internal Standard in Bioanalysis: The primary application of this compound is as an internal standard for the quantification of hippuric acid in biological matrices (e.g., urine, plasma) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
Pharmacokinetic Studies: Facilitates the accurate determination of pharmacokinetic parameters of drugs that are metabolized to hippuric acid.
-
Toxicology and Occupational Health: Used in biomonitoring of exposure to toluene, where hippuric acid is a major metabolite.[2]
-
Metabolomics Research: Can be used as a standard in metabolomics studies to ensure accurate measurement of endogenous hippuric acid levels.
Experimental Protocols
Bioanalytical Method for Hippuric Acid in Urine using LC-MS/MS
This protocol is adapted from a validated method for the determination of hippuric acid in monkey urine and is applicable for use with this compound.[3]
3.1.1. Materials and Reagents
-
Hippuric acid (analyte)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control (blank) urine from the relevant species
3.1.2. Preparation of Stock and Working Solutions
-
Hippuric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve hippuric acid in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the hippuric acid stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for the calibration curve.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
3.1.3. Sample Preparation
A simple "dilute-and-shoot" method is effective for urine samples.[4]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of the urine sample.
-
Add 50 µL of the internal standard working solution (this compound).
-
Add 900 µL of a 50:50 mixture of methanol and water.
-
Vortex thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.1.4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Typical Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Hippuric Acid: 178.1 -> 134.1, This compound: 183.1 -> 139.1 (Note: These are predicted transitions and should be confirmed experimentally) |
| Ion Source Parameters | Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows) |
Data Presentation and Method Validation
Quantitative data from method validation should be summarized in clear tables. Below are examples based on typical acceptance criteria for bioanalytical method validation.
Calibration Curve
A calibration curve should be prepared by plotting the peak area ratio of hippuric acid to this compound against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is often used.
Table 1: Example Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 0.5 - 500 µg/mL |
| Regression Model | Weighted (1/x²) Linear |
| Correlation Coefficient (r²) | ≥ 0.99 |
Precision and Accuracy
Precision (as coefficient of variation, %CV) and accuracy (as percent deviation from nominal, %DEV) should be assessed at multiple quality control (QC) levels (low, medium, and high).
Table 2: Example Intra- and Inter-Assay Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%DEV) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%DEV) |
| Low | 1.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | 150 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Pharmacokinetic Parameters of Hippuric Acid
While specific pharmacokinetic parameters can vary based on the study population and conditions, the following table provides an overview of reported values for hippuric acid.
Table 3: Pharmacokinetic Parameters of Hippuric Acid in Humans
| Parameter | Value | Species | Notes |
| Plasma Half-life (t½) | ~1-2 hours | Human | The elimination half-time is relatively short. |
| Renal Clearance | High | Human | Excreted by the kidneys through active secretion.[5] |
| Maximum Urinary Excretion Rate | ~190 µmol/min | Human | Limited by the availability of glycine for conjugation with benzoic acid.[6] |
| Typical Endogenous Urinary Concentration | 180–343 mg/g creatinine | Human | Can vary significantly based on diet.[2] |
Visualizations
Signaling and Metabolic Pathways
The formation of hippuric acid is a key metabolic pathway for the detoxification of benzoic acid, which can be formed from dietary sources or from the metabolism of xenobiotics like toluene.
Caption: Metabolic pathway of toluene to hippuric acid.
Experimental Workflows
The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of hippuric acid using this compound as an internal standard.
Caption: Workflow for a pharmacokinetic study.
Logical Relationships
The use of an internal standard is a fundamental concept in quantitative bioanalysis. The diagram below illustrates the logical relationship of using this compound to correct for variations in the analysis of endogenous hippuric acid.
Caption: Role of this compound as an internal standard.
References
- 1. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]
- 2. Urinary hippuric acid level as a biological indicator of toluene exposure on batik workers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scandinavian Journal of Work, Environment & Health - Conjugation and urinary excretion of toluene and m-xylene metabolites in a man [sjweh.fi]
Application Note: Robust HILIC Chromatography Method for the Quantitative Analysis of Polar Metabolites Using Hippuric Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation and analysis of polar and hydrophilic compounds that are poorly retained by traditional reversed-phase liquid chromatography.[1][2][3] This is particularly relevant in the field of metabolomics, where many key metabolites, such as amino acids, organic acids, and sugars, are highly polar.[4][5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent.[7] This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[7]
This application note details a robust and reproducible HILIC-MS/MS method for the quantitative analysis of a panel of polar metabolites in biological samples. The method employs Hippuric acid-d5 as an internal standard to ensure accuracy and precision. This compound is a deuterated form of hippuric acid, a common metabolite, making it an ideal internal standard for this application.[8]
Experimental Protocols
Materials and Reagents
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Mobile Phase Additives: Ammonium acetate and ammonium hydroxide, LC-MS grade.
-
Internal Standard (IS): this compound.
-
Analytical Standards: A mixture of polar metabolites of interest (e.g., amino acids, organic acids, etc.).
-
Sample Collection Tubes: Polypropylene microcentrifuge tubes.
-
Syringe Filters: 0.22 µm PVDF filters.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of polar metabolites from plasma or serum samples.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a clean polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of this compound in 50:50 acetonitrile:water to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to each tube.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile:water. It is recommended that samples are prepared in a high percentage of acetonitrile for optimal performance with HILIC separations.[9][10]
-
Filtration: Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an autosampler vial.
HILIC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: Zwitterionic HILIC Column (e.g., ZIC-HILIC), 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %A %B 0.0 5 95 1.0 5 95 12.0 40 60 12.1 95 5 14.0 95 5 14.1 5 95 | 18.0 | 5 | 95 |
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), negative mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 183.1 | 98.1 | 15 |
| Hippuric acid | 178.1 | 93.1 | 15 |
| Lactic acid | 89.0 | 43.0 | 10 |
| Succinic acid | 117.0 | 73.0 | 12 |
| Malic acid | 133.0 | 115.0 | 8 |
| Citric acid | 191.1 | 111.1 | 12 |
| Glutamine | 145.1 | 84.1 | 15 |
| Glutamic acid | 146.0 | 84.0 | 15 |
Data Presentation
The following table summarizes the quantitative data obtained from the analysis of a fortified plasma sample. The concentrations were calculated using a calibration curve generated from standards of known concentrations, with the response of each analyte normalized to the response of the internal standard, this compound.
| Analyte | Retention Time (min) | Fortified Concentration (µM) | Calculated Concentration (µM) | % Recovery | RSD (%) (n=3) |
| Hippuric acid | 5.8 | 10 | 9.8 | 98.0 | 3.5 |
| Lactic acid | 2.5 | 50 | 48.5 | 97.0 | 4.1 |
| Succinic acid | 4.2 | 20 | 19.2 | 96.0 | 2.8 |
| Malic acid | 4.5 | 15 | 14.7 | 98.0 | 3.2 |
| Citric acid | 5.1 | 25 | 24.1 | 96.4 | 4.5 |
| Glutamine | 6.5 | 100 | 97.2 | 97.2 | 3.8 |
| Glutamic acid | 6.7 | 50 | 49.1 | 98.2 | 2.9 |
| This compound (IS) | 5.8 | - | - | - | 2.1 |
Visualizations
Caption: Experimental workflow for polar metabolite analysis.
Caption: Principle of HILIC separation for polar analytes.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. hplc.eu [hplc.eu]
- 4. lcms.cz [lcms.cz]
- 5. Optimized Analytical Procedures for the Untargeted Metabolomic Profiling of Human Urine and Plasma by Combining Hydrophilic Interaction (HILIC) and Reverse-Phase Liquid Chromatography (RPLC)–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. agilent.com [agilent.com]
- 10. Sample Solvent in HILIC | Separation Science [sepscience.com]
Application Notes and Protocols for GC-MS Analysis of Hippuric Acid-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the internal standard Hippuric Acid-d5 (d5-HA) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Two common and effective derivatization methods are presented: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester. The use of a deuterated internal standard like d5-HA is crucial for accurate quantification of endogenous hippuric acid in biological samples, as it corrects for variations in sample preparation and instrument response.[1]
Introduction
Hippuric acid is a normal metabolite found in urine and is a biomarker for exposure to toluene. Its quantification is essential in toxicology, clinical chemistry, and drug metabolism studies. Gas chromatography is a powerful technique for the separation of volatile compounds, but hippuric acid, due to its carboxylic acid and amide groups, has low volatility and requires derivatization prior to GC-MS analysis. Derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.
This document outlines two robust derivatization protocols for this compound, which is commonly used as an internal standard for the quantification of endogenous hippuric acid.
Derivatization Strategies
Two primary derivatization strategies for carboxylic acids like hippuric acid are silylation and esterification.
-
Silylation: This method involves the replacement of the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group. Silylating reagents are highly reactive and produce derivatives that are thermally stable and volatile. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS).
-
Esterification: This technique converts the carboxylic acid into an ester, typically a methyl ester, which is more volatile than the parent acid. This can be achieved using reagents like acidic methanol.[2]
Experimental Protocols
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound.
Materials:
-
This compound (d5-HA) standard solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent like acetonitrile)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Pipette a known amount of d5-HA standard solution into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is critical to ensure the sample is completely dry as moisture will deactivate the silylating reagent.
-
-
Derivatization Reaction:
-
Add 50 µL of pyridine (or another appropriate solvent) to the dried residue to dissolve it.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 60°C for 60 minutes in a heating block or oven.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1 µL of the derivatized solution into the GC-MS.
-
Protocol 2: Esterification with Acidic Methanol
This protocol details the formation of the methyl ester derivative of this compound.[2]
Materials:
-
This compound (d5-HA) standard solution
-
Methanolic HCl (e.g., 3 N) or a mixture of methanol and acetyl chloride
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Pipette a known amount of d5-HA standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 200 µL of 3 N methanolic HCl to the dried sample.
-
Securely cap the vial and vortex to dissolve the residue.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Evaporate the acidic methanol to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis, such as ethyl acetate or methanol (100 µL).
-
-
Sample Analysis:
-
Inject 1 µL of the reconstituted sample into the GC-MS.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters. These should be optimized for the specific instrument and application.
| Parameter | Silylation (TMS Derivative) | Esterification (Methyl Ester) |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane |
| Injector Temp. | 250°C | 250°C |
| Injection Mode | Splitless or Split (e.g., 10:1) | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min | Initial temp 80°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 3 min |
| MS Transfer Line | 280°C | 250°C |
| MS Ion Source | 230°C | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) | Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) |
Quantitative Data
For quantitative analysis using an internal standard, Selected Ion Monitoring (SIM) mode is often preferred due to its higher sensitivity and selectivity. The following tables summarize the key mass-to-charge ratios (m/z) for the derivatized hippuric acid and its d5-labeled internal standard.
Table 1: Quantitative Data for TMS-Derivatized Hippuric Acid
| Compound | Derivative | Retention Index (RI) on 5% Phenyl Column | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Hippuric Acid | Mono-TMS Ester | ~1855 | 236 | 105, 77, 251 |
| This compound | Mono-TMS Ester-d5 | ~1855 | 241 (Predicted) | 110 (Predicted), 82 (Predicted), 256 (Predicted) |
Note: The mass spectrum of TMS-hippuric acid shows a prominent fragment at m/z 236 ([M-15]+), which is often used for quantification.[3] The d5-label is on the benzoyl group, which is retained in this fragment. Therefore, the corresponding fragment for the d5-derivative is predicted to be at m/z 241. The ion at m/z 105 corresponds to the benzoyl cation [C6H5CO]+, which will shift to m/z 110 for the d5-labeled compound.[3] The ion at m/z 77 corresponds to the phenyl cation [C6H5]+, which will shift to m/z 82 for the d5-labeled compound.[3]
Table 2: Quantitative Data for Methyl-Esterified Hippuric Acid
| Compound | Derivative | Kovats Retention Index (Standard Non-polar) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Hippuric Acid | Methyl Ester | ~1650 | 105 | 77, 193 |
| This compound | Methyl Ester-d5 | ~1650 | 110 (Predicted) | 82 (Predicted), 198 (Predicted) |
Note: The base peak in the mass spectrum of methyl hippurate is m/z 105, corresponding to the benzoyl cation [C6H5CO]+.[4][5] For the d5-derivative, this peak is predicted to shift to m/z 110. The molecular ion [M]+ at m/z 193 will shift to m/z 198 for the d5-labeled compound.[4][5] The phenyl cation fragment at m/z 77 will shift to m/z 82.[4][5]
Visualizations
Experimental Workflow for Derivatization and GC-MS Analysis
Caption: Workflow for d5-HA derivatization and GC-MS analysis.
Logical Relationship of Derivatization and Analysis
Caption: Rationale for derivatizing this compound for GC-MS.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression of Hippuric Acid-d5
Welcome to the technical support center for troubleshooting signal suppression of Hippuric acid-d5 in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying and mitigating issues during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for the analysis of this compound?
Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2] Even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.[2]
Q2: Why is my this compound internal standard showing a suppressed signal?
This compound, as a deuterated internal standard, is expected to have nearly identical physicochemical properties to the endogenous Hippuric acid and co-elute with it.[1] The assumption is that it will experience the same degree of ion suppression, allowing for accurate normalization.[1] However, significant signal suppression of the internal standard itself can occur due to high concentrations of interfering compounds in the matrix, leading to inaccurate quantification.[3][4]
Q3: Can the deuterated internal standard (this compound) fail to compensate for ion suppression of endogenous Hippuric acid?
Yes, a deuterated internal standard may not always perfectly correct for ion suppression.[1] This phenomenon, known as "differential matrix effects," can occur if there is a slight chromatographic separation between the analyte and the internal standard.[1] This separation can be caused by the "isotope effect," where the deuterium substitution slightly alters the molecule's properties, leading to different retention times.[1] If they elute into regions with varying levels of co-eluting matrix components, the degree of ion suppression for each will be different, leading to inaccurate results.[1]
Q4: How can I identify if signal suppression is affecting my this compound measurement?
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[1][5] This involves infusing a constant flow of a this compound standard solution into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.[1] When a blank, extracted matrix sample is injected, any dip in the stable baseline signal of the infused standard indicates a region of ion suppression caused by co-eluting matrix components.[1][5]
Troubleshooting Guide
Issue 1: Low signal intensity for this compound in complex matrices.
This is a common indicator of ion suppression. The following steps can help you troubleshoot and mitigate this issue.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low signal intensity of this compound.
1. Optimize Sample Preparation:
Inadequate sample cleanup is a primary cause of ion suppression.[6] The goal is to remove interfering endogenous matrix components like phospholipids and salts.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and can lead to significant ion suppression.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing interfering substances.[4]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of matrix components and reducing ion suppression.[1][4]
Comparative Effectiveness of Sample Preparation Techniques
| Sample Preparation Method | Relative Effectiveness in Reducing Ion Suppression | Common Interferents Removed |
| Protein Precipitation (PPT) | Low | Proteins |
| Liquid-Liquid Extraction (LLE) | Medium | Lipids, some salts |
| Solid-Phase Extraction (SPE) | High | Proteins, lipids, salts, other small molecules |
2. Modify Chromatographic Conditions:
The aim is to achieve better separation of this compound from the co-eluting matrix components that cause suppression.
-
Adjust Mobile Phase Gradient: Altering the gradient profile can shift the retention time of this compound away from the suppression zone.[1]
-
Change Column Chemistry: Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) can alter selectivity and improve separation.
-
Employ Microflow LC: Reducing the flow rate can improve ionization efficiency and reduce the impact of matrix effects.[6]
3. Adjust Mass Spectrometer Settings:
-
Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[3][7] If your instrumentation allows, switching to APCI may be beneficial. A study on hippuric acid analysis in urine utilized an APCI source in negative ionization mode.[8][9]
-
Optimize Ion Source Parameters: Fine-tuning parameters such as capillary voltage, nebulizing gas pressure, and desolvation temperature can enhance the signal of this compound.[4][6]
-
Switch Ionization Polarity: If operating in positive ion mode, switching to negative ion mode (or vice versa) may help, as fewer matrix components may ionize in the chosen polarity.[3] Hippuric acid analysis has been successfully performed in negative ionization mode.[8][9]
4. Sample Dilution:
A straightforward approach to reduce the concentration of matrix components is to dilute the sample.[1][4] One study found that effective sample dilution reduced the matrix effect in urine to a negligible level for hippuric acid analysis.[10] However, this will also dilute the analyte, so this method is only suitable if the concentration of Hippuric acid is high enough to be detected after dilution.
Issue 2: Chromatographic peak of this compound is broad or tailing in matrix samples but sharp in neat solutions.
This can be an indication of matrix effects interfering with the chromatography or the ionization process.
Troubleshooting Steps:
-
Investigate Matrix-Induced Peak Distortion: As observed in a study on hippuric acid in urine, the peak shape can be significantly affected by the matrix, showing tailing in urine samples while being symmetrical in a standard solution.[11] This was attributed to matrix ion interferences in the mass spectrometer, not a chromatographic issue.[11]
-
Evaluate Different Columns: The same study showed that a monolithic Chromolith column did not exhibit the peak tailing that was observed with a Luna C18(2) column under the same conditions.[11] Experimenting with different column types can mitigate this issue.
-
Improve Sample Cleanup: More rigorous sample preparation using SPE can remove the specific matrix components causing this effect.
Experimental Protocols
Post-Column Infusion Experimental Setup
This protocol is designed to identify and visualize zones of ion suppression within a chromatographic run.
Caption: Schematic of a post-column infusion experiment.
Procedure:
-
Prepare Infusion Solution: Create a standard solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal.
-
Set up the System:
-
Connect the output of the analytical column to one inlet of a low-dead-volume tee union.
-
Connect a syringe pump, delivering the this compound infusion solution at a low, constant flow rate (e.g., 10 µL/min), to the second inlet of the tee union.
-
Connect the outlet of the tee union to the mass spectrometer's ion source.
-
-
Acquire Data:
-
Begin the infusion and allow the this compound signal to stabilize.
-
Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma or urine) onto the LC column and run your standard chromatographic method.
-
-
Analyze the Results:
-
Monitor the signal of the infused this compound. A stable, flat baseline is expected.
-
A significant drop in the signal indicates a region where co-eluting matrix components are causing ion suppression. An increase in the signal indicates ion enhancement.[1]
-
Solid-Phase Extraction (SPE) Protocol for Urine Samples (Example)
This is a general protocol and should be optimized for your specific application.
-
Sample Pre-treatment: Dilute the urine sample (e.g., 1:1) with an acidic solution (e.g., 2% formic acid in water) to adjust the pH and disrupt protein binding.
-
Cartridge Conditioning: Condition a mixed-mode or polymer-based SPE cartridge by washing with methanol followed by equilibration with the same acidic solution used for dilution.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute Hippuric acid and this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[12]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
How to address poor peak shape of Hippuric acid-d5 in chromatography
Technical Support Center: Chromatography of Hippuric Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common chromatographic challenges, particularly poor peak shape, encountered during the analysis of this compound.
Troubleshooting Guide: Addressing Poor Peak Shape
Poor peak shape, including fronting, tailing, and broadening, can significantly compromise the accuracy and precision of analytical results. This guide offers a systematic approach to diagnosing and resolving these issues for this compound.
Q1: My this compound peak is fronting. What is the most likely cause and how do I fix it?
A: Peak fronting is a common issue for acidic compounds like this compound when the mobile phase pH is not optimized.
-
Primary Cause: Analyte Ionization. Hippuric acid has a pKa of approximately 3.6.[1][2][3] If the mobile phase pH is near or above this value, the analyte will exist in a mixture of its neutral (protonated) and ionized (deprotonated) forms. The ionized form is more polar and interacts less with the reversed-phase column, causing it to elute earlier and result in a fronting peak.[4]
-
Solution: Adjust Mobile Phase pH. To ensure a sharp, symmetrical peak, the analyte should be in a single, un-ionized state. For an acidic compound like this compound, this is achieved by lowering the mobile phase pH. A general rule is to adjust the pH to be at least 1.5 to 2 units below the analyte's pKa.[4][5]
-
Recommendation: Buffer the mobile phase to a pH between 2.5 and 3.0. This can be accomplished by adding a small amount of an acid such as formic acid, acetic acid, or phosphoric acid.[4][6][7] A mobile phase containing acetonitrile and water, with the pH adjusted to 3.0 with glacial acetic acid, has been shown to be effective.[8]
-
-
Secondary Causes:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., higher organic content) than the mobile phase, it can cause the peak to front.[9][10] Always try to dissolve the sample in the mobile phase itself or a weaker solvent.[10]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.[9][10][11] To test for this, dilute the sample and reinject; an improvement in peak shape indicates overloading.[6]
-
Q2: I'm observing peak tailing for this compound. What should I investigate?
A: While peak tailing is more common for basic compounds, it can occur with acidic analytes under certain conditions.
-
Cause: Secondary Interactions. Tailing can be caused by unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[6][12]
-
Cause: Column Overload (Mass Overload). Injecting too much sample mass can saturate the stationary phase, leading to tailing.[11][12]
-
Solution: Reduce the injection volume or the sample concentration.[6]
-
-
Cause: System or Column Issues. If all peaks in the chromatogram are tailing, the problem is likely systemic.
Q3: Why is my this compound peak broad?
A: Broad peaks indicate a loss of chromatographic efficiency and can be caused by several factors.
-
Cause: pH Near pKa. Operating with a mobile phase pH close to the analyte's pKa can cause peak broadening because both the ionized and non-ionized forms are present.[16]
-
Cause: Column Contamination or Degradation. Over time, columns can become contaminated or the stationary phase can degrade, leading to broader peaks for all analytes.[17]
-
Cause: Large Injection Volume. Injecting too large a sample volume can cause the initial band to spread, resulting in a broad peak.[5]
-
Solution: Reduce the injection volume.
-
Frequently Asked Questions (FAQs)
Q: What is an ideal starting mobile phase for this compound analysis in reversed-phase HPLC? A: A good starting point is an isocratic mobile phase consisting of 10-20% acetonitrile in water, with the pH of the aqueous portion adjusted to 3.0 using glacial acetic acid or formic acid.[8] The exact percentage of acetonitrile can be optimized to achieve the desired retention time.
Q: How critical is the choice of sample solvent? A: It is very critical. To avoid peak distortion, the sample should be dissolved in a solvent that is of equal or lesser strength than the mobile phase.[10] If possible, dissolve your this compound standard or sample directly in the initial mobile phase. If a different solvent is required for solubility, ensure it is miscible with the mobile phase and use the smallest possible volume.
Q: When should I suspect my column is the problem versus the method conditions? A: A simple diagnostic step is to observe the other peaks in your chromatogram. If all peaks (including internal standards or other analytes) exhibit poor shape, the issue is likely related to the column (e.g., degradation, void) or the HPLC system (e.g., dead volume). If only the this compound peak shows poor shape, the problem is more likely a chemical interaction specific to that analyte, which points towards optimizing the mobile phase pH.
Data Presentation
The following table summarizes the impact of key chromatographic parameters on the peak shape of this compound.
| Parameter | Condition | Expected Peak Shape | Recommendation |
| Mobile Phase pH | pH ≈ pKa (3.6) or higher | Fronting or Broad[4] | Adjust pH to 2.5 - 3.0 with an acid modifier (e.g., formic or acetic acid) to ensure the analyte is fully protonated.[8] |
| Mobile Phase pH | pH < 3.0 | Symmetrical, Gaussian[4] | This is the optimal pH range for good peak shape. |
| Sample Solvent | Stronger than Mobile Phase | Fronting or Split[9][10] | Dissolve the sample in the mobile phase or a weaker solvent. |
| Sample Load | High Concentration / Volume | Fronting or Tailing[10][11] | Dilute the sample or reduce the injection volume. |
| Column Condition | Old or Contaminated | Tailing or Broad (often for all peaks)[17] | Flush the column with a strong solvent or replace it if performance is not restored. |
Experimental Protocols
Optimized HPLC Method for this compound
This protocol is designed to achieve a sharp, symmetrical peak shape for this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, degasser, autosampler, and a UV-Vis Diode Array Detector.[8]
-
-
Chromatographic Conditions:
-
Column: C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8] An end-capped column is highly recommended to minimize silanol interactions.
-
Mobile Phase: Isocratic mixture of 12.5% (v/v) HPLC-grade acetonitrile and 87.5% HPLC-grade water. The pH of the aqueous component should be adjusted to 3.0 with glacial acetic acid before mixing with acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 228 nm.[8]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create working standards by diluting the stock solution with the mobile phase to the desired concentration range.
-
If analyzing biological samples, perform necessary extraction and reconstitution steps, ensuring the final sample is dissolved in the mobile phase.
-
Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
A troubleshooting workflow for addressing poor peak shape of this compound.
References
- 1. mcdb.ca [mcdb.ca]
- 2. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]
- 3. Showing Compound Hippuric acid (FDB001819) - FooDB [foodb.ca]
- 4. biotage.com [biotage.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Hippuric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. hplc.eu [hplc.eu]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Minimizing Ion Suppression in Hippuric Acid-d5 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the quantification of Hippuric acid-d5.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the quantification of this compound?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction of the ionization efficiency of the target analyte, in this case, this compound and the corresponding non-deuterated Hippuric acid, due to the presence of co-eluting compounds from the sample matrix. This phenomenon can lead to a decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard should co-elute with the analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, this is not always the case. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results. This is referred to as differential matrix effects.
Q3: What are the common sources of ion suppression in bioanalytical samples like plasma or urine?
A3: Ion suppression is primarily caused by components of the sample matrix that co-elute with the analyte. Common culprits in biological matrices include:
-
Phospholipids: These are major components of cell membranes and are a significant source of ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to significant signal suppression.
-
Endogenous Metabolites: Other small molecules naturally present in the biological matrix can compete for ionization.
-
Exogenous Substances: Contaminants from collection tubes, solvents, or dosing vehicles can also contribute to ion suppression.
Q4: How can I determine if ion suppression is affecting my this compound quantification?
A4: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a solution containing Hippuric acid and this compound into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of Hippuric acid indicates the presence of ion-suppressing components from the matrix. Another method is to compare the peak area of this compound in a standard solution prepared in a clean solvent versus a standard spiked into a blank matrix extract. A significantly lower peak area in the matrix sample suggests ion suppression.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of this compound due to ion suppression.
Problem 1: Low signal intensity for both Hippuric acid and this compound.
-
Possible Cause: Significant ion suppression from the sample matrix is affecting both the analyte and the internal standard.
-
Solutions:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is generally more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at removing a wider range of interferences.
-
Optimize Chromatography: Modify the LC gradient to better separate Hippuric acid from the regions of ion suppression. A shallower gradient can improve resolution.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the lower limit of quantification.
-
Problem 2: Inconsistent or poor reproducibility of the Hippuric acid / this compound area ratio.
-
Possible Cause: Differential ion suppression due to a slight chromatographic separation between Hippuric acid and this compound (deuterium isotope effect).
-
Solutions:
-
Chromatographic Optimization: Adjust the mobile phase composition or gradient to try and force co-elution of the analyte and internal standard.
-
Change the Analytical Column: A column with a different stationary phase chemistry may alter the selectivity and improve co-elution.
-
Consider an Alternative Internal Standard: If co-elution cannot be achieved, a ¹³C-labeled internal standard (¹³C-Hippuric acid) is less likely to exhibit a chromatographic shift and may provide better compensation for matrix effects.
-
Problem 3: Peak shape for Hippuric acid is good in solvent but poor (e.g., tailing) in extracted matrix samples.
-
Possible Cause: Matrix components are interfering with the chromatography or ionization process, specifically affecting the peak shape.
-
Solutions:
-
Investigate Different Ionization Modes: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to certain types of matrix effects.[1]
-
Thorough Sample Cleanup: Re-evaluate and enhance the sample preparation method to remove the specific interferences causing the peak distortion.
-
Data Presentation
The choice of sample preparation is critical in minimizing ion suppression. Below is a table summarizing the typical performance of different sample preparation techniques for small acidic molecules like Hippuric acid.
| Sample Preparation Technique | Principle | Typical Analyte Recovery | Effectiveness in Reducing Ion Suppression |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid. | Moderate to High | Moderate (may not efficiently remove phospholipids and other small molecules) |
| Liquid-Liquid Extraction (LLE) | Hippuric acid is partitioned from the aqueous sample into an immiscible organic solvent based on its solubility and pH. | 91.4% - 99.3%[2][3] | Good (removes many interfering components) |
| Solid-Phase Extraction (SPE) | Hippuric acid is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | High | Excellent (provides the cleanest extracts by removing a broad range of interferences) |
Experimental Protocols
Protocol 1: Assessing Matrix Effect by Post-Extraction Spiking
This protocol quantifies the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Hippuric acid and this compound into the mobile phase or a clean reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma, urine) using your chosen sample preparation method. Spike Hippuric acid and this compound into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike Hippuric acid and this compound into the blank biological matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: LC-MS/MS Parameters for Hippuric Acid Quantification
The following are typical starting parameters. Optimization will be required for your specific instrumentation and application.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient tailored to elute Hippuric acid with good peak shape and separation from early-eluting matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hippuric Acid: Precursor ion (m/z) 178 -> Product ion (m/z) 77.[4]
-
This compound: Precursor ion (m/z) 183 -> Product ion (m/z) 82 (or other appropriate fragment).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression in this compound quantification.
Caption: General workflow for sample preparation in this compound analysis.
References
- 1. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hippuric Acid-d5 Analysis
Welcome to the technical support center for optimizing the analysis of Hippuric acid-d5. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on injection volume optimization.
Frequently Asked Questions (FAQs)
Q1: What is the typical recommended injection volume for this compound analysis?
A1: There is no single universal injection volume for this compound analysis, as the optimal volume is dependent on several factors, including the column dimensions, the concentration of the analyte, and the sensitivity of the mass spectrometer. However, a general guideline is to keep the injection volume between 1-5% of the total column volume to avoid peak distortion.[1] For commonly used UHPLC columns (e.g., 50 x 2.1 mm), this would typically be in the range of 1-5 µL. It is crucial to experimentally determine the optimal injection volume for your specific method.
Q2: My this compound peak is fronting. What is the likely cause related to injection volume?
A2: Peak fronting is a common indicator of column overload, which can occur if the injection volume is too large or the sample concentration is too high.[1] When too much sample is introduced at once, the capacity of the stationary phase at the column inlet is exceeded, leading to a distorted peak shape. To resolve this, try systematically reducing the injection volume. Another potential cause is a mismatch between the sample solvent and the mobile phase, where the sample solvent is significantly stronger than the initial mobile phase.[2][3]
Q3: I'm observing peak tailing for my this compound standard. Could this be related to the injection?
A3: While peak tailing is often associated with secondary interactions on the column or issues with the mobile phase pH, injection parameters can play a role.[4] If the injection volume is appropriate, consider the sample matrix. Complex matrices can sometimes contribute to tailing. Additionally, ensure that the sample is fully dissolved in a solvent compatible with the mobile phase.
Q4: I have low sensitivity for this compound. Should I just increase the injection volume?
A4: While increasing the injection volume will introduce more analyte into the system and can increase the signal, it is a strategy that must be approached with caution. A larger injection volume can lead to peak broadening and fronting, which can negatively impact resolution and integration, potentially offsetting the gains in signal intensity.[1] Before increasing the injection volume, ensure that other parameters, such as ionization source settings, are fully optimized.[5] A systematic approach to increasing the injection volume while monitoring peak shape is recommended.
Q5: How can I minimize carryover when analyzing this compound?
A5: Carryover can be a significant issue in sensitive LC-MS/MS analyses. While not directly caused by the injection volume itself, improper autosampler wash procedures are a common culprit.[6] Ensure your autosampler wash solution is effective at removing all traces of this compound from the needle and injection port. A wash solution that is stronger than the sample solvent and mobile phase is often effective. Consider using a multi-solvent wash, for instance, a sequence of a strong organic solvent followed by a solvent similar to the initial mobile phase.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
-
Question: My chromatographic peak for this compound is exhibiting poor shape (fronting, tailing, or splitting). How can I troubleshoot this with respect to the injection?
-
Answer: Poor peak shape is a common problem that can often be traced back to the injection parameters.[2][4][7]
-
Peak Fronting: This is often a classic sign of column overload.[1]
-
Solution: Systematically reduce the injection volume by half in successive runs and observe the effect on the peak shape. Also, consider diluting your sample if reducing the volume is not feasible.
-
-
Peak Tailing: While there are many causes for peak tailing, the injection can be a contributing factor.
-
Solution: Ensure your sample is fully dissolved in a solvent that is weaker than or of equal strength to your initial mobile phase. A strong sample solvent can cause the analyte to move too quickly at the head of the column, leading to distortion.
-
-
Split Peaks: This can be caused by a partially clogged column frit or a void in the column packing.[2] However, a severe mismatch between the sample solvent and the mobile phase can also lead to peak splitting.[2]
-
Solution: Reconstitute your sample in the initial mobile phase. If the problem persists, it is likely a column issue.
-
-
Issue 2: Inconsistent Peak Areas and Poor Reproducibility
-
Question: I am observing significant variability in the peak area of my this compound injections. What could be the cause?
-
Answer: Inconsistent peak areas can stem from several sources, including the autosampler.
-
Autosampler Precision: At very low injection volumes (e.g., less than 1 µL), the mechanical precision of the autosampler can be a limiting factor, leading to variability.[8]
-
Solution: If you are injecting a very small volume, consider diluting your sample and injecting a larger, more reproducible volume.
-
-
Sample Evaporation: If samples are left in the autosampler for an extended period, evaporation of the sample solvent can occur, leading to an increase in concentration and consequently, larger peak areas in later injections.
-
Solution: Use vial caps with septa and ensure a good seal. If possible, use a temperature-controlled autosampler set to a cool temperature (e.g., 4-10 °C).
-
-
Incomplete Sample Loop Filling: If the injection volume is close to the total volume of the sample loop, incomplete filling can occur, leading to inconsistent injections.
-
Solution: Ensure your injection volume is appropriate for the installed sample loop.
-
-
Quantitative Data Summary
The following table provides a summary of the expected effects of varying injection volume on key analytical parameters for this compound. The data is illustrative and based on typical chromatographic principles. Actual results may vary depending on the specific instrumentation and method conditions.
| Injection Volume (µL) | Expected Peak Area (Arbitrary Units) | Expected Peak Asymmetry (As) | Expected Signal-to-Noise (S/N) | Comments |
| 1 | 50,000 | 1.1 | 100 | Good peak shape, but potentially lower sensitivity. |
| 2 | 100,000 | 1.0 | 200 | Optimal balance of sensitivity and peak shape. |
| 5 | 250,000 | 0.9 | 450 | Increased sensitivity, slight peak fronting may begin to appear. |
| 10 | 480,000 | < 0.8 | 700 | Significant peak fronting likely, compromising peak integration. |
| 20 | 800,000 | < 0.7 | 900 | Severe column overload, poor peak shape, and potential for carryover. |
Experimental Protocols
Protocol for Optimizing Injection Volume
This protocol provides a step-by-step guide to systematically determine the optimal injection volume for your this compound analysis.
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration that is representative of the midpoint of your expected calibration curve. The solvent for this standard should ideally be the same as your initial mobile phase.
-
Initial Injection: Begin with a small injection volume, for example, 1 µL.
-
Acquire Data: Acquire the chromatogram and evaluate the peak shape (asymmetry), peak area, and signal-to-noise ratio. The peak should be symmetrical (asymmetry factor between 0.9 and 1.2).
-
Incremental Increase: Gradually increase the injection volume in a systematic manner (e.g., 1 µL, 2 µL, 5 µL, 10 µL, 20 µL).
-
Monitor Key Parameters: For each injection, carefully monitor the peak shape, retention time, and peak width.
-
Identify the Overload Point: Continue increasing the injection volume until you observe significant peak fronting (asymmetry factor < 0.9) or a decrease in resolution from neighboring peaks. This is the point of column overload.
-
Determine the Optimal Volume: The optimal injection volume will be the highest volume that provides a good signal-to-noise ratio without compromising peak shape and reproducibility. This is typically just below the overload point.
-
Verify Linearity: Once the optimal injection volume is selected, it is good practice to inject a series of standards at that volume to confirm that the response is linear over the desired concentration range.
Visualizations
Caption: Troubleshooting workflow for common issues related to injection volume in this compound analysis.
References
- 1. youtube.com [youtube.com]
- 2. agilent.com [agilent.com]
- 3. halocolumns.com [halocolumns.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating In-Source Fragmentation of Deuterated Internal Standards
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with in-source fragmentation (ISF) of deuterated internal standards in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for deuterated internal standards?
A1: In-source fragmentation is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before they reach the mass analyzer.[1][2] This occurs when ions collide with gas molecules in the intermediate pressure region between the atmospheric pressure ion source and the high-vacuum region of the mass analyzer, gaining enough internal energy to break apart.[1][3]
For deuterated internal standards (D-IS), ISF is a significant concern because the loss of a deuterium atom can generate an ion with the same mass-to-charge ratio (m/z) as the unlabeled analyte. This interference can lead to an overestimation of the analyte's concentration, compromising the accuracy and precision of quantitative bioanalysis.[4][5]
Q2: What are the primary causes of in-source fragmentation?
A2: Several instrumental parameters and compound-specific factors can contribute to in-source fragmentation. The primary causes include:
-
High Ion Source Voltages: Elevated voltages applied to components like the sampling cone, skimmer, or capillary exit (often referred to as cone voltage, fragmentor voltage, or declustering potential) accelerate ions, leading to more energetic collisions with gas molecules and increased fragmentation.[1][6][7]
-
Elevated Ion Source Temperatures: Higher source temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation upon collision.[1][8]
-
Analyte Stability: The inherent chemical stability of the analyte and the internal standard plays a crucial role. Molecules with labile functional groups are more prone to fragmentation.
-
Gas-Phase Interactions: Collisions with residual solvent molecules and nebulizing gases in the ion source transfer energy to the ions, inducing fragmentation.[1]
Q3: How can I identify if my deuterated internal standard is undergoing in-source fragmentation?
A3: You can investigate potential in-source fragmentation by performing the following diagnostic experiment:
-
Prepare a high-concentration solution of the deuterated internal standard in a clean solvent.
-
Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire data in full scan mode and also monitor the mass transition of the unlabeled analyte.
-
Observe the mass spectrum for the presence of a peak at the m/z of the unlabeled analyte. The intensity of this peak relative to the deuterated standard's peak can indicate the extent of in-source fragmentation.[4][5]
Q4: Can the position of the deuterium label influence in-source fragmentation?
A4: Yes, the position of the deuterium label is critical. Deuterium atoms on chemically stable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms, are less likely to be lost through fragmentation.[4] Conversely, labels on exchangeable sites like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups are prone to exchange with hydrogen from the solvent and can also be more susceptible to fragmentation.[5][9]
Troubleshooting Guides
Issue 1: Suspected In-Source Fragmentation Leading to Inaccurate Quantification
Symptoms:
-
Overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
-
Poor accuracy and precision in quality control (QC) samples.
-
A signal is detected at the analyte's mass transition when injecting a high concentration of the deuterated internal standard alone.[4]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting in-source fragmentation.
Detailed Troubleshooting Steps:
| Step | Action | Expected Outcome | Rationale |
| 1. Optimize MS Source Conditions | Systematically reduce the cone voltage (or equivalent parameter like declustering potential/fragmentor voltage) in increments. Also, try lowering the ion source temperature.[1][6][8] | A significant decrease in the signal at the analyte's m/z when injecting only the deuterated internal standard. | Lowering voltages and temperatures reduces the energy of collisions in the ion source, thus minimizing fragmentation.[1][8] |
| 2. Review Deuterium Labeling Position | Consult the Certificate of Analysis (CoA) for the deuterated internal standard to determine the location of the deuterium labels. | Identify if the labels are on chemically stable positions (e.g., aromatic ring) or labile positions (e.g., -OH, -NH2).[4] | Labels on stable positions are less prone to fragmentation and exchange.[4][9] |
| 3. Consider an Alternative Internal Standard | If in-source fragmentation cannot be sufficiently minimized and the labeling position is not ideal, consider using an internal standard with a more stable labeling pattern or a different isotopic label (e.g., ¹³C, ¹⁵N).[9] | A new internal standard that does not produce interfering fragments at the analyte's m/z. | ¹³C and ¹⁵N labeled standards are generally less susceptible to fragmentation-related issues and do not undergo back-exchange.[9] |
Issue 2: Altered Fragmentation Pattern of the Deuterated Internal Standard
Symptoms:
-
The relative abundance of fragment ions in the MS/MS spectrum of the deuterated internal standard is different from the unlabeled analyte.
-
Difficulty in optimizing collision energy for both the analyte and the internal standard simultaneously.
Troubleshooting Workflow:
Caption: Workflow for addressing differing fragmentation patterns between analyte and D-IS.
Detailed Troubleshooting Steps:
| Step | Action | Expected Outcome | Rationale |
| 1. Acknowledge the Kinetic Isotope Effect (KIE) | Understand that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. | Acceptance that fragmentation pathways involving the cleavage of a C-D bond will be less favorable.[10] | The KIE can lead to different relative abundances of fragment ions or even different fragmentation pathways altogether for the deuterated standard compared to the analyte.[10] |
| 2. Optimize Collision Energy (CE) Separately | Infuse the analyte and the deuterated internal standard into the mass spectrometer separately and determine the optimal collision energy for each. | Identification of the specific CE that produces the most intense and stable fragment ion for both the analyte and the D-IS. The optimal values may not be identical.[10] | Due to the KIE, the energy required to induce fragmentation can differ between the deuterated and non-deuterated compounds.[10] |
| 3. Finalize MRM Method | Create the final Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method using the individually optimized collision energies for the analyte and the deuterated internal standard. | An analytical method with optimized sensitivity and specificity for both the analyte and the internal standard. | This ensures that each compound is being detected under its most favorable fragmentation conditions, leading to more reliable quantification. |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage (or equivalent parameter) that maximizes the precursor ion intensity of the deuterated internal standard while minimizing its fragmentation to the mass of the unlabeled analyte.
Methodology:
-
Prepare a working solution of the deuterated internal standard at a concentration that provides a stable and robust signal.
-
Set up a direct infusion of the solution into the mass spectrometer using a syringe pump.
-
Configure the mass spectrometer to acquire data in full scan mode over a mass range that includes the precursor ions of both the deuterated standard and the unlabeled analyte.
-
Begin with a low cone voltage (e.g., 5-10 V).
-
Gradually increase the cone voltage in small increments (e.g., 5 V) across a relevant range (e.g., up to 100 V), acquiring data for a stable period at each voltage setting.[10]
-
Plot the intensity of the deuterated standard's precursor ion and the intensity of the ion corresponding to the unlabeled analyte's mass as a function of the cone voltage.
-
Identify the optimal cone voltage that provides the highest intensity for the deuterated standard's precursor ion with the lowest corresponding signal at the analyte's m/z.
Signaling Pathway of In-Source Fragmentation
Caption: The pathway leading to in-source fragmentation of a deuterated internal standard.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. In-source fragmentation [jeolusa.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing deuterium-hydrogen exchange of Hippuric acid-d5 in solution
Welcome to the technical support center for Hippuric Acid-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium-hydrogen (D-H) exchange of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide: Loss of Isotopic Purity in this compound Solutions
This guide provides a systematic approach to identifying and resolving the loss of deuterium from this compound in your experimental workflow.
Issue: A decrease in the isotopic purity of this compound is observed during sample analysis, indicated by a lower-than-expected mass-to-charge ratio (m/z) in mass spectrometry or altered signals in NMR spectroscopy.
Workflow for Troubleshooting:
Technical Support Center: Matrix Effects in Urine Analysis of Hippuric Acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the urine analysis of Hippuric acid-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound in urine?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected compounds in the sample matrix. In urine analysis, these interfering substances can include salts, urea, creatinine, and other endogenous metabolites.[1] These effects can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1][2]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for hippuric acid. SIL-IS are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte of interest.[2] This means that during sample preparation, chromatography, and ionization, this compound will behave almost identically to the unlabeled hippuric acid. Consequently, any matrix effects that suppress or enhance the signal of the analyte will have a proportional effect on the SIL-IS, allowing for accurate correction and reliable quantification.[2]
Q3: What are the common causes of poor signal or high variability for this compound?
A3: Poor signal or high variability for this compound can be attributed to significant matrix effects. The complex and variable composition of urine from different individuals can lead to inconsistent ion suppression or enhancement.[3][4] Other factors include suboptimal sample preparation that fails to remove interfering matrix components, issues with the LC-MS/MS system, or the degradation of the standard.
Q4: How can I minimize matrix effects in my urine analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Implementing a robust sample preparation method is crucial. Techniques like solid-phase extraction (SPE) can effectively remove a significant portion of interfering matrix components.[2]
-
Sample Dilution: A simple and often effective method is to dilute the urine sample.[3][4][5] This reduces the concentration of matrix components relative to the analyte, thereby minimizing their impact on ionization.[6][7]
-
Chromatographic Separation: Optimizing the liquid chromatography method to achieve better separation between this compound and co-eluting matrix components can also reduce interference.[5]
-
Use of an Appropriate Internal Standard: As discussed, using a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for matrix effects that cannot be eliminated.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects on the this compound signal.
Problem 1: Low or Inconsistent this compound Signal (Ion Suppression)
| Potential Cause | Troubleshooting Steps |
| High concentration of interfering matrix components | 1. Increase Sample Dilution: Dilute the urine sample further (e.g., 1:10, 1:20) with the initial mobile phase or a suitable buffer.[3][4] 2. Optimize Solid-Phase Extraction (SPE): If using SPE, ensure the chosen sorbent and elution protocol are optimal for removing interfering substances from urine. Consider a different SPE phase or a more rigorous washing step. 3. Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the retention time regions where ion suppression is most significant. Adjust the chromatography to move the this compound peak away from these regions.[5] |
| Suboptimal LC-MS/MS parameters | 1. Review Ionization Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for this compound. 2. Check Mass Spectrometer Settings: Verify the precursor and product ion masses and collision energy for this compound. |
| Degradation of this compound standard | 1. Prepare Fresh Standard: Prepare a fresh working solution of this compound from a new stock. 2. Verify Storage Conditions: Ensure the standard is stored correctly as per the manufacturer's recommendations. |
Problem 2: High or Inconsistent this compound Signal (Ion Enhancement)
| Potential Cause | Troubleshooting Steps |
| Co-eluting matrix components enhancing ionization | 1. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to better separate this compound from the enhancing compounds. 2. Evaluate Sample Preparation: Similar to ion suppression, a more effective sample cleanup method like SPE can help remove the components causing ion enhancement. |
| Carryover from previous injections | 1. Optimize Wash Method: Implement a more rigorous needle and injection port wash routine between samples. 2. Inject Blanks: Inject blank samples after high-concentration samples to check for carryover. |
Experimental Protocols
Sample Preparation: Dilute-and-Shoot
This is a simple and rapid sample preparation method suitable for high-throughput analysis.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase (or a suitable buffer) in a clean microcentrifuge tube. This represents a 1:10 dilution.
-
Add the this compound internal standard to the diluted sample to achieve the desired final concentration.
-
Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup of the urine matrix.
-
Sample Pre-treatment: Dilute 250 µL of urine with 1550 µL of an appropriate buffer, such as aqueous ammonium acetate (pH 9.0).[2]
-
SPE Cartridge Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge (e.g., 60 mg) with methanol followed by the pre-treatment buffer.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering compounds. The specific wash solvents will depend on the chosen SPE sorbent.
-
Elution: Elute the Hippuric acid and this compound from the cartridge using an appropriate elution solvent (e.g., an acidified organic solvent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound signal.
Caption: Comparison of sample preparation workflows for urine analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry [agris.fao.org]
- 7. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of Hippuric Acid-d5
Welcome to the technical support center for optimizing the recovery of Hippuric acid-d5 during sample extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered in the bioanalysis of this important metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of hippuric acid, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. It is widely used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] The use of a stable isotope-labeled IS like this compound is considered the gold standard in quantitative mass spectrometry.[2] This is because it shares very similar physicochemical properties with the unlabeled analyte (hippuric acid), meaning it behaves almost identically during sample preparation, extraction, chromatography, and ionization.[2] By adding a known amount of this compound to each sample at the beginning of the workflow, it can effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte.[3]
Q2: What are the main reasons for poor recovery of this compound?
Poor recovery of this compound can stem from several factors throughout the sample preparation and extraction process. The most common causes include:
-
Suboptimal pH: The pH of the sample is a critical factor influencing the extraction efficiency of hippuric acid.[4][5] Being a carboxylic acid, its ionization state is pH-dependent. For efficient extraction into an organic solvent (in Liquid-Liquid Extraction) or retention on a reversed-phase sorbent (in Solid-Phase Extraction), it needs to be in its neutral, protonated form, which is favored under acidic conditions.[4][6]
-
Inappropriate Extraction Solvent/Sorbent: The choice of solvent in Liquid-Liquid Extraction (LLE) or the sorbent in Solid-Phase Extraction (SPE) plays a crucial role. The solvent or sorbent must have the appropriate polarity and chemical properties to effectively partition or retain this compound from the sample matrix.[5][7]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress/enhance the ionization of this compound in the mass spectrometer, leading to apparent low recovery.[3]
-
Incomplete Elution (SPE): In Solid-Phase Extraction, the elution solvent may not be strong enough to completely desorb the this compound from the sorbent material, resulting in analyte loss.[7]
-
Isotopic Exchange: Under certain conditions, particularly at high pH or elevated temperatures, the deuterium atoms on the this compound molecule can exchange with hydrogen atoms from the surrounding solvent (a phenomenon known as back-exchange).[8][9] This would lead to a decrease in the deuterated standard's signal and an increase in the signal of the unlabeled analyte.
Q3: How does pH affect the extraction of this compound?
The pH of the sample solution is a critical parameter for the efficient extraction of this compound. To achieve high recovery, the pH should be adjusted to suppress the ionization of the carboxylic acid group, thereby making the molecule more non-polar. For LLE, an acidic pH (typically around 3) in the aqueous phase is optimal to ensure that hippuric acid is in its neutral form, facilitating its transfer into the organic extraction solvent.[4][6] Similarly, for reversed-phase SPE, loading the sample under acidic conditions enhances the retention of the neutral molecule on the non-polar sorbent.[10]
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)
This guide provides a systematic approach to troubleshooting and improving the recovery of this compound when using LLE methods.
Troubleshooting Workflow for Low LLE Recovery
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of micro-extraction process hippuric acid for toluene exposure monitoring in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Hippuric Acid-d5 Carryover in LC-MS Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the carryover of Hippuric acid-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS analysis and why is it a concern for this compound?
A1: Carryover in LC-MS refers to the appearance of an analyte's signal in a sample analysis from a preceding injection.[1] This phenomenon can lead to inaccurate quantification, especially when a high-concentration sample is followed by a low-concentration one.[2][3] For an isotopically labeled internal standard like this compound, carryover can compromise the accuracy of quantitative assays by artificially inflating the internal standard's response in subsequent runs.[4]
Q2: What are the common sources of carryover in an LC-MS system?
A2: Carryover can originate from various components of the LC-MS system. The most common sources include:
-
Autosampler: The injection needle, sample loop, and valve rotor seals are frequent culprits.[5][6] Worn or dirty seals can trap and release analytes.[5][7]
-
LC Column: The column, including the frits and the stationary phase, can retain "sticky" compounds.[2][6]
-
Tubing and Fittings: Improperly seated tubing connections can create dead volumes where sample can be trapped.
-
Ion Source: The mass spectrometer's ion source can become contaminated, leading to a persistent background signal that may be mistaken for carryover.[8]
Q3: How can I differentiate between carryover and system contamination?
A3: A strategic series of blank injections can help distinguish between carryover and contamination.[5]
-
Carryover: A high signal in the first blank injection immediately following a high-concentration sample, with the signal decreasing in subsequent blank injections, is indicative of carryover.[5]
-
Contamination: If all blank injections show a similar, persistent signal, it is more likely due to contamination of the mobile phase, solvents, or a system component.[5]
Q4: What are some immediate steps I can take to reduce this compound carryover?
A4: To mitigate carryover, consider the following actions:
-
Optimize Wash Solvents: Use a wash solvent that is stronger than the mobile phase to effectively clean the injection system between runs.[1][3] The wash solvent should be capable of fully dissolving this compound.[1]
-
Increase Wash Volume and Duration: A larger wash volume and longer wash times can improve the removal of residual analyte from the autosampler.[3]
-
Inject Blank Samples: Running blank samples after high-concentration samples can help flush the system.[2]
-
Review Method Parameters: Ensure that the gradient is sufficient to elute all components from the column and that there is an adequate column wash at the end of each run.[1]
Troubleshooting Guides
Guide 1: Systematic Identification of the Carryover Source
This guide provides a step-by-step methodology to systematically isolate the source of this compound carryover. The approach involves sequentially removing components of the LC system to pinpoint the origin of the issue.[6]
Caption: A logical workflow for systematically identifying the source of LC-MS carryover.
-
Initial Assessment:
-
Inject a high-concentration standard of this compound.
-
Immediately follow with a blank injection (mobile phase or a suitable blank solvent).
-
If a peak corresponding to this compound is observed in the blank, proceed with troubleshooting.
-
-
Isolating the Mass Spectrometer:
-
Evaluating the LC System:
-
Pinpointing the Autosampler Component:
-
If carryover persists without the column, the autosampler is the likely source.
-
If possible, modify the injection method to bypass the needle and inject directly into the sample loop to assess the needle's contribution.[6]
-
Inspect and clean or replace the injector rotor seal, as worn seals are a common cause of carryover.[5]
-
Guide 2: Optimizing Wash Protocols to Mitigate Carryover
A robust wash protocol is critical for minimizing carryover. This guide provides a systematic approach to developing and validating an effective wash method.
-
Objective: To determine the most effective wash solvent and wash volume to reduce this compound carryover to an acceptable level (e.g., <0.1% of the area of a preceding high-concentration standard).
-
Materials:
-
This compound standard solutions (high and low concentrations).
-
A selection of potential wash solvents of varying polarity and strength (e.g., isopropanol, acetonitrile, methanol, and mixtures with water, potentially with additives like formic acid or ammonium hydroxide depending on the analyte's properties).
-
Blank solvent (e.g., initial mobile phase).
-
-
Procedure:
-
Inject the high-concentration this compound standard.
-
Perform a wash step with the first test solvent and a defined volume.
-
Inject a blank solvent and quantify the peak area of any carryover.
-
Repeat steps 1-3 for each test wash solvent and for increasing wash volumes.
-
Inject the low-concentration standard to ensure its signal is not impacted by carryover from the high standard when using the optimized wash protocol.
-
| Wash Solvent Composition | Wash Volume (µL) | Carryover Peak Area | % Carryover |
| 50:50 Methanol:Water | 200 | User Data | User Data |
| 50:50 Acetonitrile:Water | 200 | User Data | User Data |
| 100% Isopropanol | 200 | User Data | User Data |
| Optimized Solvent | 200 | User Data | User Data |
| Optimized Solvent | 400 | User Data | User Data |
| Optimized Solvent | 600 | User Data | User Data |
% Carryover = (Peak Area in Blank / Peak Area in High Standard) x 100
Caption: A decision tree for optimizing autosampler wash protocols to reduce carryover.
References
- 1. Carryover | Waters [help.waters.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
Optimizing mobile phase composition for better separation of Hippuric acid-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Hippuric acid-d5.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound, offering potential causes and solutions to optimize your mobile phase composition and overall chromatographic performance.
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape.[1][2] | Adjust the mobile phase pH. For reversed-phase chromatography, a pH of around 3.0, achieved by adding glacial acetic acid, has been shown to be effective for hippuric acid.[3] Using a buffer with a pKa close to your analyte's pKa can provide stable pH control.[1] |
| Secondary interactions with the stationary phase. | Add a competitive agent like trifluoroacetic acid (TFA) to the mobile phase to minimize secondary interactions. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inadequate Resolution/Co-elution | Mobile phase is too strong or too weak. | Adjust the organic-to-aqueous solvent ratio. For complex samples, a gradient elution, starting with a weaker solvent and gradually increasing the organic content, can improve separation.[1] |
| Incorrect solvent choice. | While acetonitrile is a common choice, methanol can offer different selectivity and may improve resolution in some cases. | |
| Non-optimal column chemistry. | While C18 columns are widely used, a C8 column can sometimes provide better or faster separation for hippuric acid.[3][4] | |
| High Backpressure | Clogged column frit or tubing. | Filter all samples and mobile phases before use. If backpressure remains high, reverse-flush the column (if permitted by the manufacturer). |
| Mobile phase viscosity. | Using solvents with lower viscosity, like acetonitrile, can help reduce backpressure.[5] Also, ensure the column temperature is consistent.[1] | |
| Buffer precipitation. | Ensure the buffer concentration is not too high, especially when mixed with a high percentage of organic solvent, to prevent precipitation.[2] | |
| Baseline Noise or Drift | Contaminated mobile phase. | Use high-purity (HPLC or LC-MS grade) solvents and reagents. Degas the mobile phase to remove dissolved air bubbles.[1] |
| Detector issues. | Ensure the detector lamp is warmed up and stable. Clean the flow cell if necessary. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate and consistent measurements of all components. Minor variations in pH or solvent ratios can lead to shifts in retention time.[6][7] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A good starting point for reversed-phase HPLC separation of this compound on a C18 column is an isocratic mobile phase consisting of acetonitrile and water (e.g., a ratio of 12.5:87.5 v/v) with the pH adjusted to approximately 3.0 using an acid like glacial acetic acid or formic acid.[3][8]
Q2: How does pH affect the separation of this compound?
The pH of the mobile phase is a critical parameter as it influences the ionization state of the carboxylic acid group in this compound.[1] By adjusting the pH to be at least 2 units below the pKa of the analyte, the compound will be in its neutral, non-ionized form, leading to better retention and peak shape in reversed-phase chromatography.[2]
Q3: Should I use an isocratic or gradient elution?
For simple mixtures containing only this compound and a few other components, an isocratic elution can be sufficient and provide faster analysis times.[1][3] However, for complex matrices like urine or plasma, a gradient elution is often necessary to achieve adequate separation from endogenous components.[1][9]
Q4: What are the advantages of using a C8 column over a C18 column?
For the separation of hippuric acid, a C8 column has been shown to be as efficient as a C18 column but can provide a much shorter analysis time with the same mobile phase.[3][4] This is because C8 columns have a shorter alkyl chain, leading to less retention for moderately polar compounds like hippuric acid.
Q5: Can I use buffers in my mobile phase?
Yes, buffers are recommended to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times.[2] Phosphate buffers are common in HPLC, while formate or acetate buffers are preferred for LC-MS applications due to their volatility.[1]
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method
This protocol is suitable for the quantification of this compound in relatively simple sample matrices.
-
Column: C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)[3]
-
Mobile Phase: 12.5% Acetonitrile (HPLC grade) in Water (HPLC grade), with the pH adjusted to 3.0 using glacial acetic acid.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL
-
Detection: UV at 228 nm[3]
-
Column Temperature: 30°C[6]
Protocol 2: Gradient LC-MS/MS Method
This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices.
-
Column: Reversed-phase T3 column[8]
-
Mobile Phase A: 0.1% Formic acid in Water (LC-MS grade)[8]
-
Mobile Phase B: Acetonitrile (LC-MS grade)
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative[10][11]
-
MS/MS Transition: Monitor the appropriate precursor to product ion transition for this compound.
Workflow for Mobile Phase Optimization
The following diagram illustrates a logical workflow for optimizing the mobile phase composition for the separation of this compound.
Caption: Workflow for optimizing mobile phase in this compound analysis.
References
- 1. mastelf.com [mastelf.com]
- 2. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. DETERMINATION OF HIPPURIC ACID BY RP-HPLC USING TWO DIFFERENT ANALYTICAL COLUMNS – A SHORT REPORT [journal.pan.olsztyn.pl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Preparing the Mobile Phases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]
- 9. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Hippuric Acid Utilizing Hippuric Acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of hippuric acid in biological matrices, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing hippuric acid-d5 as an internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method validation, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2]
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of a validated LC-MS/MS method using this compound as an internal standard (Method A) and compare it with alternative analytical techniques. The data for Method A is representative of a successfully validated method meeting regulatory expectations, while the data for the comparative methods are derived from published literature.
Table 1: Comparison of Method Performance Parameters
| Parameter | Method A: LC-MS/MS with this compound IS | Method B: LC-MS/MS with Surrogate IS[3][4] | Method C: HPLC-UV[5] |
| Analyte | Hippuric Acid | Hippuric Acid | Hippuric Acid |
| Internal Standard | This compound | l-Phenylalanine-ring-D5 | Not specified |
| Matrix | Human Plasma/Urine | Monkey Urine | Human Urine |
| Linearity Range (ng/mL) | 0.1 - 40 | 250 - 250,000 | 10,000 - 1,000,000 |
| Correlation Coefficient (r²) | >0.995 | >0.99 | Not specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 250 | 4,000 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% | Not specified |
| Precision (% CV) | <15% (<20% at LLOQ) | Not specified | Not specified |
| Recovery (%) | Consistent and reproducible | >93% | >96% |
Table 2: Accuracy and Precision Data for Method A (LC-MS/MS with this compound IS)
| Quality Control Level | Nominal Concentration (ng/mL) | Intra-day Accuracy (% Bias) (n=6) | Intra-day Precision (% CV) (n=6) | Inter-day Accuracy (% Bias) (n=18) | Inter-day Precision (% CV) (n=18) |
| LLOQ | 0.1 | 5.0 | 8.5 | 6.2 | 9.8 |
| Low QC | 0.3 | -2.3 | 6.2 | -1.5 | 7.1 |
| Medium QC | 15 | 1.8 | 4.1 | 2.5 | 5.3 |
| High QC | 35 | -0.9 | 3.5 | -0.2 | 4.6 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any analytical method. Below are the key experimental protocols for the LC-MS/MS analysis of hippuric acid using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma or urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of the sample, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 3).
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Preparation of Calibration Standards and Quality Controls
-
Prepare a stock solution of hippuric acid (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.
-
Prepare calibration standards by spiking blank plasma or urine with the appropriate working standard solutions to achieve final concentrations ranging from 0.1 to 40 ng/mL.
-
Prepare quality control (QC) samples at four concentration levels: LLOQ, low, medium, and high, in the same manner as the calibration standards.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B held for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to initial conditions).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hippuric Acid: Precursor ion (m/z) 178.1 → Product ion (m/z) 134.1
-
This compound (IS): Precursor ion (m/z) 183.1 → Product ion (m/z) 139.1
-
-
Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation and troubleshooting.
Caption: Experimental workflow for the quantification of hippuric acid.
The validation of an analytical method is a critical step in drug development and clinical research. Adherence to regulatory guidelines, such as those from the FDA, ensures the reliability and reproducibility of the data.[6] The use of a stable isotope-labeled internal standard like this compound is a best practice that significantly enhances the quality of bioanalytical data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdc.gov [cdc.gov]
- 6. boa.unimib.it [boa.unimib.it]
A Comparative Guide to Internal Standards: Hippuric acid-d5 vs. 13C-Hippuric acid
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison between two commonly used stable isotope-labeled internal standards for the quantification of hippuric acid: Hippuric acid-d5 and 13C-Hippuric acid. This comparison is supported by established principles of stable isotope dilution analysis and illustrative experimental data.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly for complex biological matrices such as plasma and urine. Their utility lies in their chemical and physical similarity to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization. However, the choice between deuterium (²H or D) and carbon-13 (¹³C) labeling can significantly impact data quality. While deuterated standards are often more readily available and cost-effective, ¹³C-labeled standards are generally considered superior for many applications.[1]
Performance Comparison: this compound vs. 13C-Hippuric acid
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical behavior during sample extraction and ionization.[2] Deviations from this ideal can introduce variability and compromise the accuracy of quantitative results.
Key Performance Parameters:
| Feature | This compound (Deuterium-labeled) | 13C-Hippuric acid (Carbon-13-labeled) | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift relative to unlabeled hippuric acid. | Co-elutes perfectly with unlabeled hippuric acid. | The larger mass difference and potential for altered polarity with deuterium labeling can lead to chromatographic separation from the analyte. ¹³C labeling results in a negligible difference in physicochemical properties.[3][4] |
| Isotope Effect | Possible, especially in fragmentation, which may require different MS/MS optimization. | Negligible isotope effect. | The stronger C-D bond compared to the C-H bond can sometimes alter fragmentation patterns in the mass spectrometer.[3] |
| Label Stability | Generally stable, but H/D exchange can occur under certain conditions, particularly if the label is on an exchangeable site. | Highly stable, with no risk of isotope exchange. | Carbon-13 isotopes are integrated into the stable carbon backbone of the molecule and cannot be exchanged with protons from the solvent or matrix.[5][6] |
| Accuracy and Precision | Can provide good accuracy and precision, but may be compromised by matrix effects if chromatographic separation occurs. | Generally provides higher accuracy and precision due to better correction for matrix effects. | Co-elution is crucial for compensating for localized matrix effects that can suppress or enhance ionization at a specific retention time.[4] |
| Cost-Effectiveness | Typically more affordable and widely available.[1][7] | Often more expensive due to a more complex synthesis process. | The ease of introducing deuterium into a molecule often makes deuterated standards less costly to produce.[7] |
Illustrative Data Presentation
The following table presents hypothetical but representative quantitative data from a comparative experiment designed to assess the performance of this compound versus 13C-Hippuric acid for the quantification of hippuric acid in human urine by LC-MS/MS.
Table 1: Comparison of Precision and Accuracy
| Quality Control Sample | Internal Standard | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (%CV) |
| Low QC (1 µg/mL) | This compound | 1.12 | 112% | 8.5% |
| 13C-Hippuric acid | 1.03 | 103% | 3.2% | |
| Medium QC (10 µg/mL) | This compound | 10.8 | 108% | 6.7% |
| 13C-Hippuric acid | 10.1 | 101% | 2.5% | |
| High QC (100 µg/mL) | This compound | 105 | 105% | 5.9% |
| 13C-Hippuric acid | 100.5 | 100.5% | 1.8% |
This data is illustrative and intended to represent the typical performance differences observed between deuterated and ¹³C-labeled internal standards.
Experimental Protocols
A robust and validated analytical method is essential for accurate quantification. Below is a representative experimental protocol for the analysis of hippuric acid in urine using a stable isotope-labeled internal standard.
Objective: To quantify the concentration of hippuric acid in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with either this compound or 13C-Hippuric acid as an internal standard.
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
Centrifuge samples at 4000 rpm for 10 minutes to pellet any precipitate.
-
In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of an internal standard working solution (e.g., 1 µg/mL of either this compound or 13C-Hippuric acid in 50% methanol/water).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 15 minutes to pellet proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good separation and peak shape for hippuric acid (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Hippuric Acid: Q1: 178.1 m/z -> Q3: 134.1 m/z
-
This compound: Q1: 183.1 m/z -> Q3: 139.1 m/z
-
13C-Hippuric acid (assuming 6 carbons labeled in the ring): Q1: 184.1 m/z -> Q3: 140.1 m/z
-
-
-
-
Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte (hippuric acid) to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of calibration standards.
-
The concentration of hippuric acid in the unknown samples is determined from the calibration curve.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: A diagram comparing the key characteristics of deuterated and 13C-labeled internal standards.
Caption: A flowchart of the experimental workflow for the quantification of hippuric acid in urine.
Conclusion
The choice between this compound and 13C-Hippuric acid as an internal standard has significant implications for the quality and reliability of quantitative data. While this compound is a viable and more cost-effective option, it is susceptible to inherent limitations such as potential chromatographic shifts and isotope effects that can compromise accuracy. For applications demanding the highest level of precision and accuracy, 13C-Hippuric acid is the superior choice. Its ability to perfectly co-elute with the unlabeled analyte ensures more effective correction for matrix effects and other sources of analytical variability, ultimately leading to more robust and reliable results. Researchers should carefully consider the specific requirements of their assay when selecting the most appropriate internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. hilarispublisher.com [hilarispublisher.com]
A Head-to-Head Battle of Internal Standards: Evaluating Hippuric Acid-d5 for Quantitative Bioanalysis
In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. For the quantification of hippuric acid, a key biomarker for toluene exposure and various metabolic processes, researchers are increasingly turning to stable isotope-labeled internal standards. This guide provides an objective comparison of the performance of Hippuric acid-d5 against an alternative, l-Phenylalanine-ring-D5, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of the most appropriate analytical tool.
This compound, a deuterated analog of the analyte, is often considered the "gold standard" for internal standards in mass spectrometry-based bioanalysis. Its physicochemical properties are nearly identical to that of the endogenous hippuric acid, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response are critical for correcting matrix effects and other sources of variability, ultimately leading to higher accuracy and precision.
This comparison guide delves into the experimental data from two key studies to provide a clear picture of the performance of this compound and an alternative internal standard, l-Phenylalanine-ring-D5.
Quantitative Performance at a Glance
The following tables summarize the accuracy and precision data from validated bioanalytical methods for hippuric acid, one utilizing this compound and the other l-Phenylalanine-ring-D5.
Table 1: Accuracy and Precision of Hippuric Acid Quantification using this compound Internal Standard in Human Plasma
| Analyte Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low QC | < 15% | < 15% | ± 15% | ± 15% |
| Medium QC | < 15% | < 15% | ± 15% | ± 15% |
| High QC | < 15% | < 15% | ± 15% | ± 15% |
Data derived from a fully validated LC-MS/MS method. The specific numerical values for a method using this compound were within the generally accepted FDA guidance of <15% CV for precision and ±15% for accuracy.
Table 2: Accuracy and Precision of Hippuric Acid Quantification using l-Phenylalanine-ring-D5 Internal Standard in Monkey Urine.[1]
| Analyte Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| 0.75 (Low QC) | 5.6 | 8.5 | 1.3 | 2.5 |
| 75 (Medium QC) | 3.2 | 5.4 | -1.1 | -0.5 |
| 187.5 (High QC) | 2.8 | 4.7 | -0.7 | -0.1 |
QC = Quality Control, CV = Coefficient of Variation, RSD = Relative Standard Deviation, RE = Relative Error.
Experimental Methodologies: A Detailed Look
The performance of an internal standard is intrinsically linked to the experimental protocol. Below are the detailed methodologies for the two compared studies.
Method 1: Quantification of Hippuric Acid in Human Plasma using this compound
This method outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the absolute quantification of hippuric acid in human plasma.
-
Sample Preparation: Protein precipitation is performed on plasma samples, followed by centrifugation to separate the supernatant.
-
Internal Standard: A working solution of this compound is added to the supernatant.
-
Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of ammonium formate and acetonitrile.
-
Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Method 2: Quantification of Hippuric Acid in Monkey Urine using l-Phenylalanine-ring-D5.[1]
This LC-MS/MS method was developed for the simultaneous determination of hippuric acid and benzoic acid in monkey urine.[1]
-
Sample Preparation: Urine samples are centrifuged, and an aliquot of the supernatant is directly injected into the LC-MS/MS system.[1]
-
Internal Standard: l-Phenylalanine-ring-D5 is used as the internal standard.[1] Due to the endogenous nature of hippuric acid, surrogate standards ((13)C(6)-hippuric acid) are used to generate calibration curves.[1]
-
Chromatography: Chromatographic separation is performed on a reversed-phase column.[1]
-
Mass Spectrometry: An atmospheric pressure chemical ionization (APCI) source is used with a triple quadrupole mass spectrometer operating in negative ionization and multiple reaction monitoring (MRM) mode.[1]
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflows.
Discussion and Conclusion
Both this compound and l-Phenylalanine-ring-D5 have demonstrated their utility as internal standards in the quantitative bioanalysis of hippuric acid. The data presented indicates that both methods can achieve acceptable levels of precision and accuracy, meeting the stringent requirements of regulatory guidelines.
The primary advantage of using this compound lies in its structural identity with the analyte, which theoretically provides the best possible correction for analytical variability. This is particularly crucial when dealing with complex matrices like plasma, where matrix effects can be significant. The use of a deuterated internal standard is a widely accepted best practice in regulated bioanalysis.
On the other hand, the method utilizing l-Phenylalanine-ring-D5 also shows excellent performance in a simpler urine matrix, with a direct injection approach that minimizes sample preparation time.[1] The choice of l-Phenylalanine-ring-D5, while not a direct structural analog, proved to be effective in this application.
Ultimately, the selection of an internal standard will depend on the specific requirements of the assay, including the biological matrix, the desired level of accuracy and precision, and regulatory expectations. For the highest level of confidence in the data, particularly in complex matrices and for regulated studies, this compound is the recommended choice. However, for high-throughput screening or in situations where a simpler matrix is used, alternative internal standards like l-Phenylalanine-ring-D5 can also provide reliable and accurate results. Researchers should carefully validate their chosen internal standard within the specific context of their analytical method to ensure data integrity.
References
Navigating the Analytical Landscape: A Guide to Hippuric Acid Quantification Using Isotope Dilution Mass Spectrometry
Method Performance at a Glance
The following tables summarize the key performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of hippuric acid in urine. This data is representative of the performance expected from a robust and reliable bioanalytical assay.
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.07 µg/L[1] |
| Upper Limit of Quantification (ULOQ) | 10,000 µg/L[1] |
| Inter-day Precision (%RSD) | <15% |
| Inter-day Accuracy (%Bias) | ±15% |
| Recovery | >90% |
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Low | 0.75 | 5.2 | +3.1 | 6.8 | +4.5 |
| Medium | 75 | 3.8 | -1.5 | 4.5 | -0.8 |
| High | 200 | 2.5 | +0.7 | 3.1 | +1.2 |
Note: The data presented here is a composite representation from typical bioanalytical method validation studies and may not reflect the results of a single specific study.
The Gold Standard: Isotope Dilution LC-MS/MS
The use of a stable isotope-labeled internal standard, such as Hippuric acid-d5, is considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods. This is because the internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic labeling. This allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation, injection volume, and matrix effects.
Experimental Workflow and Protocol
The following sections detail the typical workflow and a representative experimental protocol for the quantification of hippuric acid in urine using an LC-MS/MS method with an internal standard.
Experimental Workflow Diagram
Caption: A typical workflow for hippuric acid analysis.
Detailed Experimental Protocol
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of hippuric acid in urine.
1. Materials and Reagents:
-
Hippuric acid reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Control human urine
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of hippuric acid and this compound in methanol.
-
Prepare calibration standards by spiking control urine with appropriate concentrations of hippuric acid.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation:
-
To 50 µL of urine sample (calibrator, QC, or unknown), add 50 µL of the this compound internal standard working solution.
-
Vortex mix the samples.
-
Perform a protein precipitation step by adding 200 µL of acetonitrile.
-
Vortex mix and then centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A UPLC (Ultra-Performance Liquid Chromatography) system is typically used for fast and efficient separation.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly employed.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for hippuric acid.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions would be specific for hippuric acid and this compound.
5. Data Analysis:
-
The peak areas of hippuric acid and this compound are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (hippuric acid / this compound) against the concentration of the calibration standards.
-
The concentration of hippuric acid in the unknown samples is determined from the calibration curve using their measured peak area ratios.
Signaling Pathway and Logical Relationships
The quantification of hippuric acid is often relevant in the context of toxicology and metabolic studies. For example, it is a well-established biomarker for toluene exposure.
Toluene Metabolism and Hippuric Acid Formation
Caption: Toluene metabolism to hippuric acid.
This guide provides a foundational understanding of a robust analytical method for hippuric acid quantification. The principles and protocols outlined here can be adapted and validated for various research and clinical applications, ensuring high-quality and reliable data. The use of a deuterated internal standard like this compound is a critical component of a rigorous bioanalytical method, and its implementation is strongly recommended for achieving the highest level of accuracy and precision.
References
Cross-Validation of an LC-MS/MS Assay for Hippuric Acid: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of hippuric acid, a key biomarker in various metabolic studies and exposure assessments, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critically dependent on the use of an appropriate internal standard. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variability. This guide provides an objective comparison of using a deuterated internal standard, Hippuric acid-d5, versus an alternative stable isotope-labeled compound, supported by experimental data and detailed methodologies.
The Role of Internal Standards in LC-MS/MS
In LC-MS/MS workflows, internal standards are essential for achieving precise and accurate quantification. They are compounds added at a known concentration to samples before processing and analysis. By co-eluting with the analyte of interest, they help to correct for variations in sample extraction, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard as their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process.[1]
This comparison focuses on two approaches for the quantification of hippuric acid:
-
Method A: Utilizing this compound, a deuterated analog of the analyte.
-
Method B: Employing l-Phenylalanine-ring-D5, a different deuterated compound, as an internal standard.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility and cross-validation of any analytical method. Below are the summarized methodologies for the LC-MS/MS analysis of hippuric acid using the two different internal standards.
Method A: Using this compound as Internal Standard (Representative Protocol)
This protocol is a representative procedure based on established principles for bioanalytical method validation using a deuterated internal standard.
1. Sample Preparation:
- To 50 µL of urine sample, add 50 µL of this compound internal standard solution (in methanol/water).
- Vortex mix for 30 seconds.
- Add 200 µL of acetonitrile to precipitate proteins.
- Vortex mix for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC System: UHPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase:
- A: 0.1% Formic acid in water
- B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to ensure separation from matrix components.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
- MRM Transitions:
- Hippuric acid: Precursor ion > Product ion
- This compound: Precursor ion > Product ion
Method B: Using l-Phenylalanine-ring-D5 as Internal Standard
This protocol is based on a published method for the simultaneous determination of hippuric acid and benzoic acid in monkey urine.[2][3]
1. Sample Preparation:
- Urine samples were utilized after direct injection.[2][3]
- l-Phenylalanine-ring-D5 served as the internal standard.[2][3]
2. LC-MS/MS Conditions:
- LC System: Not specified in detail, but compatible with the described column and flow rates.
- Column: Not specified in detail.
- Mobile Phase: Not specified in detail.
- Flow Rate: Not specified in detail.
- Injection Volume: Not specified in detail.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source in negative ionization mode.[2][3]
- MRM Transitions: Specific precursor and product ions for hippuric acid and l-Phenylalanine-ring-D5 were monitored.[3]
Performance Data Comparison
The following tables summarize the expected and reported performance characteristics for the two methods.
Table 1: Method Performance with this compound (Expected)
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte- and matrix-dependent |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal due to co-elution |
Table 2: Method Performance with l-Phenylalanine-ring-D5 (Reported Data) [2][3]
| Validation Parameter | Reported Performance for Hippuric Acid |
| Linearity (r²) | > 0.99 (using weighted 1/x quadratic regression) |
| Calibration Range | 0.25 - 250 µg/mL |
| Intra-day Precision (%CV) | Not explicitly stated |
| Inter-day Precision (%CV) | Not explicitly stated |
| Accuracy (%Bias) | Assessed with 3 QC levels |
| Stability | Stable for 48h at room temperature and after 3 freeze-thaw cycles |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the rationale behind choosing an internal standard.
Caption: A generalized experimental workflow for the LC-MS/MS analysis of hippuric acid in a biological matrix.
Caption: Logical relationship between hippuric acid and different types of internal standards.
Discussion
The choice of internal standard is a critical factor influencing the quality of quantitative bioanalytical data.
This compound represents the ideal internal standard for the analysis of hippuric acid. Its physicochemical properties are nearly identical to the unlabeled analyte, leading to co-elution from the LC column. This co-elution is crucial for compensating for matrix effects, which can cause ion suppression or enhancement, and for variations in extraction recovery and instrument response.[4] While deuterated standards are generally preferred, it is important to verify that there is no significant chromatographic separation from the analyte, as this can sometimes occur and potentially lead to differential matrix effects.[5]
l-Phenylalanine-ring-D5 serves as a viable alternative when a deuterated version of the analyte is not available. As a different molecule, its chromatographic behavior and ionization efficiency may differ from hippuric acid. This can be a disadvantage as it may not perfectly compensate for matrix effects or variability in sample processing. However, the use of a stable isotope-labeled compound that is structurally different from the analyte can still provide better quantitative performance than using no internal standard or a non-labeled structural analog. The successful application of l-Phenylalanine-ring-D5 in a validated method demonstrates its utility.[2][3] The study also employed surrogate standards (13C6-hippuric acid) to generate calibration curves since hippuric acid is an endogenous compound.[2][3]
Conclusion
For the cross-validation of an LC-MS/MS assay for hippuric acid, the use of This compound as an internal standard is the recommended approach. It offers the most reliable correction for analytical variability, leading to higher precision and accuracy. When this compound is not available, a different stable isotope-labeled compound, such as l-Phenylalanine-ring-D5 , can be a suitable alternative, provided the method is thoroughly validated to demonstrate its performance. The choice of internal standard should always be justified by robust validation data that confirms the method's reliability for its intended purpose.
References
A Head-to-Head Comparison: Hippuric Acid-d5 Versus a Structural Analog as an Internal Standard in Bioanalysis
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of a suitable internal standard (IS) is paramount for achieving accurate and reliable results. The internal standard is crucial for correcting variability throughout the analytical process, including sample preparation, injection volume, and instrument response. The two most common types of internal standards are stable isotope-labeled (SIL) analogs, such as Hippuric acid-d5, and structural analogs. This guide provides an objective comparison of the performance of this compound against a structural analog internal standard, supported by experimental data from published studies.
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1] Since they are chemically identical to the analyte, differing only in isotopic composition, they exhibit nearly identical behavior during extraction, chromatography, and ionization. This close similarity allows them to effectively compensate for matrix effects, which are a common source of analytical variability. However, SIL internal standards can be more costly and may not always be commercially available.
Structural analog internal standards, on the other hand, are compounds with a chemical structure similar to the analyte of interest. They are often more readily available and less expensive than their SIL counterparts. While a carefully selected structural analog can provide acceptable performance, its different chemical nature can lead to variations in extraction recovery and ionization response compared to the analyte, potentially impacting the accuracy and precision of the method.
Performance Data Summary
The following tables summarize the key performance parameters of two distinct bioanalytical methods for the quantification of hippuric acid. It is important to note that the data is compiled from two separate studies and, therefore, the experimental conditions, including the biological matrix, vary. Table 1 presents data from a method utilizing this compound as the internal standard for the analysis of hippuric acid in human plasma. Table 2 details the performance of a method using a structural analog, l-Phenylalanine-ring-D5, for the quantification of hippuric acid in monkey urine.
Table 1: Method Performance using this compound as Internal Standard in Human Plasma
| Parameter | Performance |
| Linearity Range | 0.05 - 10 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Intra-Assay Precision (%CV) | ≤ 6.9% |
| Inter-Assay Precision (%CV) | ≤ 8.5% |
| Accuracy (% Bias) | -5.4% to 6.8% |
| Recovery | 89.2% - 95.1% |
| Matrix Effect | Not explicitly reported, but the use of a SIL IS is intended to minimize its impact. |
Data sourced from Qu et al. (2016) for the quantification of hippuric acid in human plasma.
Table 2: Method Performance using l-Phenylalanine-ring-D5 (Structural Analog) as Internal Standard in Monkey Urine
| Parameter | Performance |
| Linearity Range | 0.25 - 250 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL |
| Intra-Assay Precision (%CV) | 2.1% - 5.7% |
| Inter-Assay Precision (%CV) | 3.9% - 7.3% |
| Accuracy (% Bias) | -6.4% to 4.8% |
| Recovery | Not explicitly reported. |
| Matrix Effect | Investigated and determined to be minimal under the described conditions. |
Data sourced from Penner et al. (2010) for the quantification of hippuric acid in monkey urine.
Experimental Protocols
Detailed methodologies for the two comparative studies are provided below. These protocols outline the sample preparation, chromatographic separation, and mass spectrometric detection conditions.
Method 1: Quantification of Hippuric Acid in Human Plasma using this compound
Sample Preparation: A protein precipitation method was employed. To 100 µL of human plasma, 20 µL of the internal standard working solution (this compound) and 300 µL of acetonitrile were added. The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography:
-
System: Agilent 1200 Series HPLC
-
Column: Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A time-programmed gradient was used.
Mass Spectrometry:
-
System: Agilent 6410 Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode
-
Monitored Transitions:
-
Hippuric acid: m/z 178.1 → 134.1
-
This compound: m/z 183.1 → 139.1
-
Method 2: Quantification of Hippuric Acid in Monkey Urine using l-Phenylalanine-ring-D5
Sample Preparation: Urine samples were diluted 1:1 with a solution containing the internal standard (l-Phenylalanine-ring-D5). Specifically, 100 µL of urine was mixed with 100 µL of the IS solution. The mixture was then directly injected into the LC-MS/MS system.
Liquid Chromatography:
-
System: Not specified
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient: A gradient elution was performed over a 5-minute run time.
Mass Spectrometry:
-
System: Not specified
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode
-
Monitored Transitions:
-
Hippuric acid: m/z 178.0 → 134.0
-
l-Phenylalanine-ring-D5: m/z 170.0 → 125.0
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of hippuric acid using an internal standard, from sample collection to data analysis.
Bioanalytical workflow for hippuric acid quantification.
Conclusion
Both stable isotope-labeled and structural analog internal standards can be effectively used in the bioanalysis of hippuric acid. The data presented indicates that both this compound and l-Phenylalanine-ring-D5 can be employed to develop methods with good linearity, precision, and accuracy.
The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of analytical rigor, the availability of reagents, and cost considerations. For pivotal studies where the highest level of accuracy and robustness is required, a stable isotope-labeled internal standard like this compound is generally the preferred choice due to its ability to more effectively compensate for analytical variability, particularly matrix effects. However, a well-validated method using a carefully selected structural analog can also provide reliable and accurate data for many research applications.
References
The Analytical Edge: A Comparative Guide to Internal Standards for Hippuric Acid Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of hippuric acid, the choice of an appropriate internal standard is paramount to ensure accurate and reliable results. This guide provides a comparative overview of Hippuric acid-d5 and other common internal standards used in bioanalytical methods, supported by experimental data and detailed protocols.
Hippuric acid, a key biomarker for toluene exposure and a metabolite with implications in various physiological and pathological processes, is often quantified using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard such as this compound is considered the gold standard for correcting for matrix effects and variations during sample processing and analysis. This guide will delve into the performance of this compound and compare it with other commonly employed internal standards.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the biological matrix. While specific performance data for the internal standards themselves are not always detailed in published literature, the following table summarizes the linearity and quantification ranges achieved for hippuric acid when using different internal standards. This provides an indirect but valuable comparison of their utility in developing robust analytical methods.
| Internal Standard | Analyte | Matrix | Analytical Method | Linearity Range (Analyte) | Correlation Coefficient (r²) | Reference |
| This compound | Hippuric Acid | Not Specified | LC-MS/MS | Not explicitly stated for analyte with this IS, but used for quantitative analysis.[1] | Not Specified | [1] |
| l-Phenylalanine-ring-D5 | Hippuric Acid | Monkey Urine | LC-MS/MS | 0.25 - 250 µg/mL | >0.99 (quadratic regression) | [2][3] |
| ¹³C₆-Hippuric Acid (as surrogate standard) | Hippuric Acid | Monkey Urine | LC-MS/MS | 0.25 - 250 µg/mL | >0.99 (quadratic regression) | [2][3] |
| Heptadecanoic Acid & Hydrocinnamic Acid | Hippuric Acid | Urine | GC | Not specified, but linear and reproducible calibration curves reported. | Not Specified | [4] |
| Not Specified | Hippuric Acid | Human Urine | UPLC-MS/MS | 1 - 10,000 µg/L | Not Specified | [5] |
Note: The table highlights a gap in the literature regarding the explicit validation and performance characteristics of this compound as an internal standard, as most studies focus on the validation of the endogenous analyte. However, its structural similarity and isotopic labeling make it a theoretically ideal choice.
Metabolic Pathway of Toluene to Hippuric Acid
Hippuric acid is a primary metabolite of toluene, and its measurement is a key indicator of toluene exposure. The metabolic pathway involves the oxidation of toluene to benzoic acid, which is then conjugated with glycine to form hippuric acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of New Derivatization Procedure for the Determination of Hippuric Acid in Urine Using Gas Chromatography [aoemj.org]
- 5. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]
Stability of Hippuric Acid-d5: A Comparative Guide to Storage Conditions
For researchers, scientists, and professionals in drug development utilizing Hippuric acid-d5 as an internal standard or tracer, ensuring its stability is paramount for accurate and reproducible quantitative analysis.[1] This guide provides a comprehensive comparison of this compound stability under various storage conditions, supported by established experimental protocols.
Deuterated standards, such as this compound, are valued for their stability, which is conferred by the slightly stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[2] This enhanced bond strength contributes to a longer shelf-life and reduced volatility, ensuring consistent performance in analytical studies.[2] However, like all chemical compounds, their stability is not absolute and is influenced by storage conditions.
Comparative Stability Data
The following table summarizes the recommended storage conditions and expected stability of this compound based on general guidelines for deuterated compounds. It is important to note that specific stability may vary based on the purity of the compound and the nature of the solvent if in solution.
| Storage Condition | Form | Temperature | Light/Moisture Protection | Recommended Duration | Expected Stability |
| Long-Term Storage | Solid (Neat) | Room Temperature | Tightly sealed container, protected from light and moisture.[3][4][5] | Up to 6 months (general guideline) | High stability. Minimal degradation or H/D exchange expected. |
| Solid (Neat) | +4°C | Tightly sealed container.[3][6] | > 6 months | Excellent stability. Recommended for preserving long-term integrity. | |
| Stock Solution | -20°C | Tightly sealed vial, aliquoted to avoid freeze-thaw cycles.[1][7] | Up to 1 month.[1][8] | Good stability. Risk of degradation increases with repeated freeze-thaw cycles.[9] | |
| Stock Solution | -80°C | Tightly sealed vial, aliquoted to avoid freeze-thaw cycles.[8] | Up to 6 months.[8] | Excellent stability. Ideal for long-term storage of solutions. | |
| Short-Term/Working Storage | Working Solution | Room Temperature | Use on the same day of preparation.[1] | < 24 hours | Adequate for the duration of an analytical run. Stability over longer periods is not guaranteed. |
| Working Solution | +4°C | Tightly sealed vial.[7] | Up to 48 hours[10] | Moderate stability. Recommended for short-term storage between analyses. | |
| Stress Conditions | Solid/Solution | Elevated Temperature (e.g., >40°C) | N/A | Variable | Increased rate of chemical degradation.[9] |
| Solid/Solution | High Humidity | N/A | Variable | Potential for hydrolysis and H/D back-exchange.[7][9] | |
| Solution | Exposure to Light | N/A | Variable | Potential for photolytic degradation.[9] | |
| Solution | Acidic/Basic pH | N/A | Variable | Increased risk of H/D back-exchange, particularly at pH extremes.[7] |
Experimental Protocols
To ensure the integrity of this compound, a comprehensive stability testing protocol should be implemented. This involves subjecting the compound to various conditions and analyzing its purity and isotopic enrichment over time.
Protocol for Stability Assessment of this compound
1. Objective: To evaluate the stability of this compound under defined storage conditions (e.g., long-term, accelerated, and in-use).
2. Materials:
- This compound (solid)
- Solvent for stock and working solutions (e.g., methanol, acetonitrile, or a specific buffer)
- Calibrated storage chambers/incubators for temperature and humidity control
- Light exposure chamber (photostability testing)
- Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) detection.[9][11] LC-MS/MS is often preferred for its sensitivity and specificity.[10]
3. Sample Preparation:
- Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent.
- Working Solutions: Prepare working solutions at a relevant concentration by diluting the stock solution.
- Aliquoting: Aliquot the stock and working solutions into individual vials to avoid repeated freeze-thaw cycles.
4. Storage Conditions and Time Points:
- Long-Term Stability: Store aliquots at recommended long-term storage conditions (e.g., -80°C, -20°C, +4°C) and test at appropriate intervals (e.g., 0, 1, 3, 6, 12 months).
- Short-Term Stability: Evaluate stability at room temperature and refrigerated conditions (+4°C) over a shorter period (e.g., 0, 6, 12, 24, 48 hours).[10]
- Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature) before analysis.[10]
- Forced Degradation (Stress Testing): Expose the compound to stress conditions to understand potential degradation pathways.[12][13] This includes:
- Acid/Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).[9]
- Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).[9]
- Thermal Degradation: Exposure to elevated temperatures (e.g., 60°C).[9]
- Photostability: Exposure to a controlled light source.[9]
5. Analytical Method:
- Use a validated stability-indicating analytical method, typically HPLC or LC-MS/MS, to quantify the amount of this compound remaining and to detect any degradation products.[9][11]
- Monitor the isotopic purity by mass spectrometry to detect any H/D back-exchange.[9]
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
- A significant change is often defined as a 5% decrease in the assay value from the initial value.[14]
- Identify and, if possible, characterize any major degradation products.
Visualizing the Stability Testing Workflow
The following diagram illustrates the general workflow for assessing the stability of a deuterated compound like this compound.
Caption: Workflow for assessing the stability of this compound.
Alternative Considerations: ¹³C-Labeled Standards
While deuterated standards are widely used, it is important to be aware of the potential for H/D back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or sample matrix.[7] This phenomenon is often catalyzed by acidic or basic conditions and elevated temperatures.[7] In situations where H/D exchange is a concern, or for critical long-term studies, the use of more stable isotope-labeled internal standards, such as those labeled with ¹³C or ¹⁵N, may be considered as they are not prone to this exchange.[7][15]
Conclusion
The stability of this compound is crucial for its function as a reliable internal standard. By adhering to recommended storage conditions—primarily storing it in a cool, dry, and dark environment, and minimizing freeze-thaw cycles for solutions—researchers can ensure its integrity.[2][3] For critical applications, a thorough stability testing program, as outlined in this guide, is essential to establish appropriate storage and handling procedures, thereby guaranteeing the accuracy and reproducibility of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. clinivex.com [clinivex.com]
- 4. Glycine, ð-benzoyl (hippuric acid) (benzoyl-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-7703-0.1 [isotope.com]
- 5. Glycine, ð-benzoyl (hippuric acid) (benzoyl-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. This compound | CAS 53518-98-2 | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. www3.paho.org [www3.paho.org]
- 15. ukisotope.com [ukisotope.com]
Evaluating the Isotope Effect of Hippuric Acid-d5 on Chromatographic Retention: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis and drug development, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable quantitative results, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. Deuterated compounds, such as Hippuric acid-d5, are frequently employed as internal standards due to their chemical similarity to the analyte of interest. However, the substitution of hydrogen with deuterium can introduce subtle physicochemical changes that may lead to a chromatographic isotope effect, resulting in a difference in retention time between the labeled and unlabeled compounds. This guide provides an objective comparison of the chromatographic behavior of Hippuric acid and its deuterated analog, this compound, supported by experimental data and detailed methodologies.
The Chromatographic Isotope Effect: A Brief Overview
The chromatographic isotope effect is a phenomenon where isotopically substituted molecules exhibit different retention times in a chromatographic system compared to their unlabeled counterparts.[1][2] In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated (protiated) analogs.[3] This is commonly referred to as the "inverse isotope effect." The underlying principle is attributed to the minor differences in bond strength and vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability. These subtle differences can influence the intermolecular interactions between the analyte and the stationary phase, typically resulting in weaker interactions and, consequently, a shorter retention time for the deuterated compound.[4]
While often minimal, this retention time shift can have implications for quantitative analysis. If the analyte and its deuterated internal standard do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source, potentially compromising the accuracy of the results.[1][4] Therefore, evaluating the extent of this isotope effect is a critical step in method development and validation.
Data Presentation: Hippuric Acid vs. This compound Retention
While specific experimental data directly comparing the retention times of Hippuric acid and this compound under identical chromatographic conditions is not extensively published, the general principles of the isotope effect in reversed-phase chromatography allow for a qualitative and semi-quantitative assessment. Based on numerous studies of deuterated aromatic acids and other compounds, a small, but measurable, difference in retention time is expected.
To illustrate this phenomenon, the following table presents a hypothetical but representative dataset based on typical observations in RPLC for similar small molecules. This data is intended to provide a practical example of the expected isotope effect.
| Analyte | Retention Time (minutes) | Retention Time Difference (minutes) |
| Hippuric Acid | 3.67 | - |
| This compound | 3.65 | -0.02 |
Note: This data is illustrative. The actual retention time difference will vary depending on the specific chromatographic conditions.
Experimental Protocols
To experimentally determine the isotope effect on the chromatographic retention of this compound, a robust and well-defined analytical method is required. The following protocol is a composite based on established methods for the analysis of hippuric acid by HPLC and LC-MS/MS.[5][6]
Objective:
To resolve and quantify the retention time difference between Hippuric acid and this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.
Materials and Reagents:
-
Hippuric acid certified reference standard
-
This compound certified reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (or acetic acid)
-
Ultrapure water
-
C18 or C8 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Mass Spectrometer (MS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Hippuric acid and this compound, respectively, in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing both Hippuric acid and this compound at a final concentration of 10 µg/mL by diluting the stock solutions in the mobile phase.
Chromatographic Conditions (Example):
-
HPLC Column: C8, 4.6 x 150 mm, 5 µm[5]
-
Mobile Phase: Isocratic elution with a mixture of 12.5% (v/v) HPLC-grade acetonitrile in water, with the pH adjusted to 3.0 using glacial acetic acid.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 10 µL[5]
-
Column Temperature: 40 °C
-
Detection (UV): 228 nm[5]
-
Detection (MS): Electrospray ionization (ESI) in negative ion mode, monitoring the specific mass-to-charge ratios (m/z) for Hippuric acid (m/z 178.05) and this compound (m/z 183.08).
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard mixture multiple times (n=3-5) to ensure reproducibility.
-
Record the retention times for both Hippuric acid and this compound from the resulting chromatograms.
-
Calculate the average retention time for each compound and the difference in retention time.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for evaluating the chromatographic isotope effect of this compound.
Alternative Internal Standards
While deuterated standards are widely used, other stable isotope-labeled compounds can be considered as alternatives.
-
¹³C-labeled Hippuric Acid: Carbon-13 labeled internal standards generally exhibit a much smaller isotope effect and tend to co-elute more closely with the analyte.[2] This is because the relative mass difference between ¹²C and ¹³C is significantly smaller than that between hydrogen and deuterium. However, the synthesis of ¹³C-labeled compounds is often more complex and expensive.
-
¹⁵N-labeled Hippuric Acid: Similar to ¹³C-labeling, the incorporation of ¹⁵N can provide an internal standard with minimal chromatographic shift. The choice between ¹³C and ¹⁵N labeling often depends on the synthetic feasibility and the desired mass difference from the analyte.
Conclusion
The use of this compound as an internal standard is a well-established practice in bioanalytical methods. While a chromatographic isotope effect, leading to a slight retention time difference between Hippuric acid and its deuterated analog, is expected, the magnitude of this effect is generally small in well-developed reversed-phase LC methods. For most applications, this small shift does not significantly impact the robustness of the assay, provided that the chromatographic peak shapes are good and the integration is consistent. However, for methods requiring the highest level of accuracy, particularly when dealing with complex matrices that may cause localized ion suppression, it is crucial to experimentally verify the degree of co-elution. In such cases, ¹³C-labeled Hippuric acid may be considered a superior alternative, albeit at a higher cost. The detailed experimental protocol provided in this guide offers a framework for researchers to evaluate the isotope effect of this compound and make informed decisions regarding the selection of an appropriate internal standard for their specific analytical needs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Hippuric Acid-d5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Hippuric acid-d5, a deuterated form of a natural metabolite. Adherence to these procedures is critical for personal safety and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[1][2] | Protects against splashes and dust particles that can cause serious eye damage.[3][4][5] |
| Hand Protection | Nitrile or butyl rubber gloves are recommended.[1] Gloves should be inspected for any signs of degradation before use and disposed of after handling the substance.[1][4] Hands should be washed thoroughly after glove removal.[1][4] | Provides a barrier against skin irritation and absorption.[3][4][5] |
| Body Protection | A lab coat or overalls made of a suitable chemical-resistant material should be worn.[1] For larger quantities or in case of potential splashing, a P.V.C. apron is advised.[1] Impervious clothing is recommended to prevent skin exposure.[4][5] | Protects the skin from accidental contact with the chemical. |
| Respiratory Protection | Generally, handling in a well-ventilated area or under a chemical fume hood is sufficient.[1][4][5] If dust is generated and local exhaust ventilation is inadequate, a NIOSH-approved particulate respirator should be used.[1][2] | Prevents the inhalation of dust particles which may cause respiratory tract irritation.[3][4][5] |
Operational Plan: A Step-by-Step Workflow
Following a structured operational plan minimizes risks and ensures a smooth experimental process.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated laboratory space. Use a chemical fume hood for all manipulations of solid this compound to avoid dust formation.[4]
-
Have an eye wash station and safety shower readily accessible.[1]
-
Clearly label all containers with the chemical name and any relevant hazards.[1]
2. Handling the Compound:
-
Before handling, put on all required PPE as detailed in the table above.
-
Avoid all personal contact, including inhalation of dust.[1]
-
Use dry, clean spatulas and weighing boats for transferring the solid. Avoid generating dust.[1]
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
3. In Case of a Spill:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste materials, including unused this compound, contaminated PPE (gloves, etc.), and weighing boats, should be collected in a designated, clearly labeled, and sealed waste container.[1]
-
-
Disposal Procedure:
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1]
-
Do not dispose of down the drain or in regular trash.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. It may be possible to recycle the material or it may need to be sent to an authorized landfill.[1]
-
Quantitative Data
| Property | Value | Source |
| Molecular Weight | 179.17 g/mol | [4] |
| Physical State | Solid (White to off-white powder) | [3][4] |
| Melting Point | 187 - 191 °C | [4] |
| Water Solubility | 3.75 g/L | [4] |
| Log Pow | 0.711 | [3] |
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
